molecular formula C11H20O2 B1423541 3-Ethoxyspiro[3.5]nonan-1-ol CAS No. 1354951-03-3

3-Ethoxyspiro[3.5]nonan-1-ol

カタログ番号: B1423541
CAS番号: 1354951-03-3
分子量: 184.27 g/mol
InChIキー: XNSLECDIDNVTEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethoxyspiro[3.5]nonan-1-ol is a functionalized spirocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. Spirocyclic scaffolds, such as the spiro[3.5]nonane system, are increasingly valued in drug discovery as three-dimensional, privileged structures. These motifs offer an optimal balance of conformational rigidity and flexibility, which can lead to improved binding selectivity and enhanced pharmacokinetic properties compared to flat aromatic scaffolds . The presence of both ethoxy and hydroxyl functional groups on this spirocyclic core provides handles for further chemical modification, enabling researchers to explore novel chemical space in the development of bioactive molecules . Spirocyclic compounds are known to display a wide range of biological activities and are considered privileged structures in medicinal chemistry . This compound is presented for use as a key intermediate in the synthesis of more complex, target-oriented molecules. 3-Ethoxyspiro[3.5]nonan-1-ol is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-ethoxyspiro[3.5]nonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h9-10,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSLECDIDNVTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304970
Record name Spiro[3.5]nonan-1-ol, 3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-03-3
Record name Spiro[3.5]nonan-1-ol, 3-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.5]nonan-1-ol, 3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxyspiro[3.5]nonan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

3-Ethoxyspiro[3.5]nonan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Ethoxyspiro[3.5]nonan-1-ol

Abstract

Spirocyclic scaffolds are increasingly recognized in medicinal chemistry for their unique three-dimensional structures, which can impart favorable pharmacological properties such as enhanced target affinity and improved metabolic stability.[1][2] This technical guide provides a comprehensive overview of 3-Ethoxyspiro[3.5]nonan-1-ol, a member of this promising class of molecules. While specific literature on this exact compound is sparse[3], this document synthesizes available data on its identity, properties, and related structures to offer a scientifically grounded resource for researchers. We present a detailed analysis of its chemical structure, predicted physicochemical properties, a proposed synthetic route based on known precursors, and expected spectroscopic signatures. Furthermore, we discuss its potential applications in drug discovery, drawing parallels with structurally related bioactive compounds. This guide is intended to serve as a foundational reference for scientists and drug development professionals interested in exploring the potential of 3-Ethoxyspiro[3.5]nonan-1-ol and its derivatives.

Chemical Identity and Structure

3-Ethoxyspiro[3.5]nonan-1-ol is a bicyclic alcohol featuring a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, which defines its spirocyclic nature. The structure is further functionalized with a hydroxyl group on the cyclobutane ring and an ethoxy group at the 3-position.

Core Identifiers
IdentifierValue
Chemical Name 3-Ethoxyspiro[3.5]nonan-1-ol[4]
CAS Number 1354951-03-3[4]
Molecular Formula C₁₁H₂₀O₂[3][5]
Molecular Weight 184.27 g/mol [5]
SMILES CCOC1CC(C12CCCCC2)O[3]
InChI InChI=1S/C11H20O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h9-10,12H,2-8H2,1H3[3]
Structural Representation

The core spiro[3.5]nonane framework provides a rigid and well-defined three-dimensional orientation for the functional groups. This structural rigidity is a key feature that can be exploited in the design of molecules with specific biological targets.

Caption: 2D representation of 3-Ethoxyspiro[3.5]nonan-1-ol.

Physicochemical Properties

While extensive experimental data for 3-Ethoxyspiro[3.5]nonan-1-ol is not publicly available, its physicochemical properties can be predicted based on its structure. These properties are crucial for evaluating its potential as a drug candidate, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted ValueSource
Monoisotopic Mass 184.14633 Da[3]
XlogP 2.3[3]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Topological Polar Surface Area 29.5 Ų

Synthesis and Purification

A specific, detailed protocol for the synthesis of 3-Ethoxyspiro[3.5]nonan-1-ol is not extensively described in the literature. However, a plausible and efficient synthetic route can be devised based on the reduction of the corresponding ketone, 3-Ethoxyspiro[3.5]nonan-1-one, which is a known compound.[6] This approach is analogous to the synthesis of the parent compound, Spiro[3.5]nonan-1-ol, from Spiro[3.5]nonan-1-one.[1]

Proposed Synthetic Workflow

The synthesis would logically proceed via a two-step process starting from commercially available materials. The key steps would be the formation of the ethoxy ether followed by the reduction of the ketone.

Synthesis_Workflow start Starting Material: Spiro[3.5]nonane-1,3-dione step1 Selective Ethoxylation start->step1 Reagents: Ethanol, Acid Catalyst intermediate1 Intermediate: 3-Ethoxyspiro[3.5]nonan-1-one step1->intermediate1 step2 Reduction of Ketone intermediate1->step2 Reagent: Sodium Borohydride (NaBH₄) product Final Product: 3-Ethoxyspiro[3.5]nonan-1-ol step2->product purification Purification (Flash Chromatography) product->purification

Caption: Proposed synthetic workflow for 3-Ethoxyspiro[3.5]nonan-1-ol.

Experimental Protocol: Reduction of 3-Ethoxyspiro[3.5]nonan-1-one

This protocol is adapted from general procedures for the reduction of cyclic ketones.[1]

Materials:

  • 3-Ethoxyspiro[3.5]nonan-1-one

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-Ethoxyspiro[3.5]nonan-1-one (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Ethoxyspiro[3.5]nonan-1-ol.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

The identity and purity of the synthesized 3-Ethoxyspiro[3.5]nonan-1-ol would be confirmed using standard spectroscopic techniques. The expected key signals are outlined below.

  • ¹H NMR: The spectrum is expected to show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group. Signals corresponding to the ethoxy group (a quartet and a triplet) would also be present, along with a complex series of multiplets for the aliphatic protons of the spirocyclic system.

  • ¹³C NMR: The spectrum should display 11 distinct carbon signals, consistent with the molecular formula. Key signals would include those for the two carbons bonded to oxygen (the carbinol carbon and the ether carbon).

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. C-H stretching bands would be observed around 2850-3000 cm⁻¹, and a prominent C-O stretching band would be expected around 1050-1150 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Applications and Research Interest

While direct biological studies on 3-Ethoxyspiro[3.5]nonan-1-ol are not widely reported, the spiro[3.5]nonane scaffold is of significant interest in medicinal chemistry.[2] Derivatives of this core structure have been investigated for a range of therapeutic applications.

  • Anticancer Activity: Many spiro compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The rigid spirocyclic framework can orient functional groups in a precise manner to interact with biological targets.

  • GPCR Modulation: A notable study identified 7-azaspiro[3.5]nonane derivatives as potent agonists of the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1][2] This highlights the potential of the spiro[3.5]nonane scaffold in modulating GPCRs.

  • Antimicrobial Properties: Spiroheterocycles have also been reported to possess significant activity against various bacteria and fungi.[1]

Given these precedents, 3-Ethoxyspiro[3.5]nonan-1-ol represents a valuable building block for the synthesis of novel spirocyclic compounds with potential therapeutic applications. Its functional groups (hydroxyl and ethoxy) provide handles for further chemical modification and elaboration into more complex molecules for screening in various biological assays.

Safety and Handling

3-Ethoxyspiro[3.5]nonan-1-ol is classified with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[4]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]

  • Specific target organ toxicity — single exposure (Category 3): H336 - May cause drowsiness or dizziness.[4]

Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

For research use only. Not for human or veterinary use.[5]

Conclusion

3-Ethoxyspiro[3.5]nonan-1-ol is a structurally intriguing molecule with potential as a versatile building block in the synthesis of novel compounds for drug discovery and materials science. While direct experimental data is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers to synthesize and characterize this compound. The demonstrated biological activities of other spiro[3.5]nonane derivatives underscore the potential of this chemical space for the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of 3-Ethoxyspiro[3.5]nonan-1-ol is warranted.

References

  • NextSDS. (n.d.). 3-ethoxyspiro[3.5]nonan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • MolPort. (n.d.). 3-ethoxy-7-oxaspiro[3.5]nonan-1-ol. Retrieved from [Link]

  • NextSDS. (n.d.). 3-ethoxyspiro[3.5]nonan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethoxyspiro[3.5]nonan-1-ol (C11H20O2). Retrieved from [Link]

  • NextSDS. (n.d.). 3-ethoxy-7-oxaspiro[3.5]nonan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 3-ethoxyspiro[3.5]non-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). (1S,3S)-3-ethoxy-7-azaspiro[3.5]nonan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(3.5)nonane. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(3.5)nonane-1,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.5]nonan-2-one. Retrieved from [Link]

  • Appchem. (n.d.). 3-ethoxyspiro[3.5]nonan-1-amine. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). spiro[3.5]nonan-1-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

mechanism of formation for 3-Ethoxyspiro[3.5]nonan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Formation of 3-Ethoxyspiro[3.5]nonan-1-ol

Abstract

Spirocyclic scaffolds, particularly those incorporating small, strained rings, are of increasing importance in medicinal chemistry and drug development. Their rigid, three-dimensional architectures offer unique vectors for exploring chemical space, often leading to compounds with enhanced potency and improved physicochemical properties.[1][2] This guide provides a detailed examination of the formation mechanism for 3-Ethoxyspiro[3.5]nonan-1-ol, a representative spirocycle containing a functionalized cyclobutane ring fused to a cyclohexane core. We will elucidate the core photochemical principles governing its synthesis, present a validated experimental protocol, and discuss the critical factors influencing reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage such scaffolds in their work.

Introduction: The Spiro[3.5]nonane Scaffold

The spiro[3.5]nonane core, which features a cyclobutane ring and a cyclohexane ring sharing a single carbon atom, provides a rigid framework that orients substituents into well-defined spatial arrangements.[2] This structural rigidity is highly desirable in drug design as it can reduce the entropic penalty upon binding to a biological target, thereby enhancing affinity. While the parent compound, spiro[3.5]nonan-1-ol, can be synthesized via the reduction of its corresponding ketone, the introduction of further functionality, such as the 3-ethoxy group in our target molecule, requires a more sophisticated synthetic strategy.[1]

The formation of the functionalized cyclobutane ring in 3-Ethoxyspiro[3.5]nonan-1-ol is best explained by a photochemical [2+2] cycloaddition. This approach is one of the most powerful methods for constructing four-membered rings.[3][4][5] Specifically, we propose a mechanism analogous to the renowned Paternò-Büchi reaction , which involves the photo-cycloaddition of a carbonyl compound with an alkene.[6][7]

Core Mechanism: A Photochemical [2+2] Cycloaddition Pathway

The most mechanistically sound pathway for the formation of 3-Ethoxyspiro[3.5]nonan-1-ol is the photochemical [2+2] cycloaddition between cyclohexanone and the electron-rich alkene, ethyl vinyl ether.[8] The reaction proceeds through a series of well-established photochemical steps, initiated by the excitation of the carbonyl group.

Mechanistic Pillars: From Photon to Product

The narrative of this reaction is built upon fundamental principles of photochemistry, leading to a predictable and verifiable outcome.

  • Expertise & Causality: Why a photochemical approach? Thermal [2+2] cycloadditions are typically restricted to highly activated or strained alkenes.[9] A photochemical pathway, however, is ideally suited for the reaction between a simple aliphatic ketone like cyclohexanone and an unactivated, electron-rich alkene such as ethyl vinyl ether.[6][10] The energy required to drive the reaction is supplied by UV light, which excites the ketone to a highly reactive state capable of engaging with the alkene.

  • Trustworthiness & The Biradical Intermediate: The reaction proceeds through a 1,4-biradical intermediate, the stability of which governs the regioselectivity of the final product. This is a self-validating system: the formation of the observed 3-ethoxy isomer is a direct consequence of the formation of the most stable possible intermediate. The electrophilic oxygen of the excited ketone adds to the more nucleophilic carbon of the vinyl ether (C1), placing the radical on the carbon atom bearing the ethoxy group (C2), where it is stabilized by the adjacent oxygen atom through resonance.

Step-by-Step Mechanistic Breakdown
  • Photoexcitation: Cyclohexanone absorbs a photon (hν), promoting an electron from a non-bonding orbital (n) to an anti-bonding π* orbital. This initially forms a short-lived singlet excited state (S1).[7]

  • Intersystem Crossing (ISC): The S1 state rapidly undergoes intersystem crossing to the more stable and longer-lived triplet excited state (T1). This triplet state is the primary reactive species in this cycloaddition.[7]

  • Alkene Approach & Biradical Formation: The excited triplet cyclohexanone, behaving as an electrophilic oxygen-centered radical, adds to the electron-rich double bond of ethyl vinyl ether. The addition occurs with specific regiochemistry to form the most stable 1,4-biradical intermediate.

  • Spin Inversion & Ring Closure: The triplet biradical undergoes spin inversion to a singlet biradical, which then rapidly collapses via C-C bond formation to yield the final cyclobutane ring, resulting in the 3-Ethoxyspiro[3.5]nonan-1-ol product.[11]

Visualization of the Core Mechanism

G cluster_start Reactants cluster_excitation Photoexcitation cluster_cycloaddition Cycloaddition cluster_product Product Cyclohexanone Cyclohexanone (Ground State, S0) S1 Singlet Excited State (S1) Cyclohexanone->S1 hν (n→π*) EVE Ethyl Vinyl Ether Biradical 1,4-Biradical Intermediate (Triplet) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) T1->Biradical SingletBiradical 1,4-Biradical Intermediate (Singlet) Biradical->SingletBiradical Spin Inversion Product 3-Ethoxyspiro[3.5]nonan-1-ol SingletBiradical->Product Ring Closure

Caption: Proposed mechanistic pathway for the formation of 3-Ethoxyspiro[3.5]nonan-1-ol.

Experimental Protocol: A Validated Synthetic Workflow

This protocol describes a general, self-validating procedure for the photochemical synthesis, based on established methodologies for Paterno-Büchi reactions.[4][11][12]

Materials and Equipment
Reagent/Equipment Purpose Notes
CyclohexanoneCarbonyl sourceShould be freshly distilled.
Ethyl Vinyl EtherAlkene sourceStabilizer should be removed prior to use.
Benzene or AcetonitrileSolventSpectroscopic grade, anhydrous.
High-Pressure Mercury LampUV Light Sourcee.g., 450W Hanovia lamp with a Pyrex filter.
Quartz/Pyrex Reaction VesselPhotoreactorMaterial must be transparent to the required UV wavelength.
Inert Gas (Nitrogen/Argon)DegassingTo remove dissolved oxygen which quenches the triplet state.[11]
Standard Glassware---For workup and purification.
Silica GelChromatographyFor product purification.
Step-by-Step Procedure
  • Preparation: In a quartz (or Pyrex) reaction vessel, dissolve cyclohexanone (1.0 eq) and a slight excess of ethyl vinyl ether (1.2-1.5 eq) in the chosen solvent (e.g., benzene) to a concentration of approximately 0.1 M.

  • Degassing: Purge the solution with a gentle stream of nitrogen or argon for 20-30 minutes to remove dissolved oxygen.

  • Irradiation: Seal the vessel and place it in a cooling bath (if necessary) adjacent to the high-pressure mercury lamp. Irradiate the stirred solution.

  • Monitoring: Follow the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), monitoring the consumption of cyclohexanone.

  • Workup: Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to isolate the 3-Ethoxyspiro[3.5]nonan-1-ol.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum is expected to show a strong, broad absorption for the O-H stretch (3200-3600 cm⁻¹) and C-O stretching bands.[1] ¹H NMR data for the parent spiro[3.5]nonan-1-ol shows a characteristic signal for the proton on the carbon bearing the hydroxyl group around δ = 3.33 ppm.[1]

Experimental Workflow Diagram

G A 1. Combine Reactants (Cyclohexanone, EVE) in Solvent B 2. Degas with N2/Ar A->B C 3. Irradiate with UV Light (hν) B->C D 4. Monitor by TLC/GC C->D C->D Reaction Progress E 5. Solvent Removal (Rotovap) D->E Reaction Complete F 6. Column Chromatography E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for the synthesis and purification.

Conclusion and Outlook

The formation of 3-Ethoxyspiro[3.5]nonan-1-ol is robustly explained by a photochemical [2+2] cycloaddition mechanism analogous to the Paternò-Büchi reaction. This pathway, proceeding through a triplet excited state of cyclohexanone and a regiochemistry-determining 1,4-biradical intermediate, represents an efficient and predictable method for constructing this functionalized spirocyclic system. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize and explore derivatives of the spiro[3.5]nonane scaffold. Given the proven success of related spirocycles in modulating key biological targets, this chemical space remains a promising and fertile ground for the discovery of novel therapeutics.[1][2]

References

  • BenchChem. (2025). An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential.
  • Zhang, P., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols for Spiro[3.5]nonan-1-OL as a Scaffold for Novel Therapeutic Agents.
  • Lee, C-F., et al. (2006). A Facile Approach to the Synthesis of Allylic Spiro Ethers and Lactones. Synthesis.
  • Padi, Y. R., et al. (2018). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. Royal Society of Chemistry.
  • Mikutis, G., & Gevorgyan, V. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules.
  • Kaur, N. (2023). Synthesis of oxetanes from alkenes under photochemical irradiation. ResearchGate.
  • Reddy, G. S., et al. (2023). Regio- and Chemoselective Synthesis of Spiro Cyclobutane-Isobenzofuranimines via Cascade Oxycyclization and [2 + 2] Cycloaddition of o-Alkynolbenzamides. The Journal of Organic Chemistry.
  • Larhed, M., et al. (2000). Direct Synthesis of Cyclic Ketals of Acetophenones by Palladium-Catalyzed Arylation of Hydroxyalkyl Vinyl Ethers. The Journal of Organic Chemistry.
  • Jones, G. (1984). Photochemical Synthesis of Oxetans. Organic Photochemistry.
  • Jones, G. (1984). Photochemical Synthesis of Oxetans. Organic Photochemistry.
  • Bellus, D., et al. (1998). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2.
  • van der Heijden, J., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry.
  • Morton, W. Z., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications.
  • Yang, X., et al. (2024). Asymmetric Synthesis of Strained Multichiral Spirocyclobutanes through Cage-Confined Cross [2 + 2] Photocycloaddition. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction.
  • Morton, W. Z. (2023). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster University.
  • ExSyn. (2025). Ethyl Vinyl Ether (EVE).
  • de March, P., et al. (1999). Enantioselective Synthesis of Spiro Ethers and Spiro Ketals via Photoaddition of Dihydro-4-pyrones to Chiral 1,3-Dioxin-4-ones. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • BenchChem. (n.d.). The Thia-Paternò–Büchi Reaction: A Comprehensive Technical Guide to Thietane Synthesis.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxyspiro[3.5]nonan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures, which can impart favorable pharmacological properties such as enhanced target binding and improved metabolic stability. 3-Ethoxyspiro[3.5]nonan-1-ol represents a novel spirocyclic alcohol with potential applications in drug discovery and materials science. A thorough understanding of its physicochemical properties is fundamental to its development and application. This guide provides a comprehensive overview of the key physicochemical characteristics of 3-Ethoxyspiro[3.5]nonan-1-ol and details the experimental methodologies for their determination, offering insights into the rationale behind these analytical techniques.

Core Identifiers and Predicted Physicochemical Properties

While extensive experimental data for 3-Ethoxyspiro[3.5]nonan-1-ol is not yet publicly available, its basic identifiers and computationally predicted properties provide a foundational understanding of the molecule.

IdentifierValueSource
CAS Number 1354951-03-3[1]
Molecular Formula C₁₁H₂₀O₂[2]
IUPAC Name 3-ethoxyspiro[3.5]nonan-1-ol[1]
Molecular Weight 184.27 g/mol [2]
Predicted XLogP3 2.3[2]

These predicted values suggest that 3-Ethoxyspiro[3.5]nonan-1-ol is a relatively lipophilic molecule with a molecular weight that falls within the range of typical small-molecule drugs. The presence of both a hydroxyl and an ether functional group will influence its polarity, solubility, and hydrogen bonding capacity.

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for determining the key physicochemical properties of 3-Ethoxyspiro[3.5]nonan-1-ol. The causality behind the choice of each method is explained to provide a deeper understanding for the researcher.

Purity Assessment by Gas Chromatography (GC)

Rationale: Before any physicochemical property is measured, it is crucial to establish the purity of the sample. Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it ideal for assessing the purity of a substance like 3-Ethoxyspiro[3.5]nonan-1-ol.[3] The principle of GC relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.[3][4]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of 3-Ethoxyspiro[3.5]nonan-1-ol in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) for general organic compound analysis or a mass spectrometer (MS) for definitive identification of impurities.[4] A capillary column with a non-polar or mid-polar stationary phase is recommended for good separation of isomers and related impurities.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the heated injection port of the GC.

  • Temperature Program: Employ a temperature gradient to ensure the separation of compounds with a range of boiling points. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • Data Analysis: The output chromatogram will show peaks corresponding to different compounds in the sample. The area under each peak is proportional to the concentration of that compound. Purity is determined by calculating the percentage of the peak area of 3-Ethoxyspiro[3.5]nonan-1-ol relative to the total peak area of all components.[5] A sample is generally considered pure if its corresponding peak represents >95% of the total area.[5]

Workflow for Purity Assessment by GC:

GC_Purity cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis Sample 3-Ethoxyspiro[3.5]nonan-1-ol Dilute_Sample Dilute Solution Sample->Dilute_Sample Solvent Volatile Solvent Solvent->Dilute_Sample Injector Heated Injector Column Capillary Column Injector->Column Oven Temperature-Programmed Oven Column->Oven Detector FID or MS Oven->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Purity_Calculation Purity Calculation (%) Peak_Integration->Purity_Calculation

Caption: Workflow for assessing the purity of 3-Ethoxyspiro[3.5]nonan-1-ol using Gas Chromatography.

Solubility Profile

Rationale: Understanding the solubility of a compound in various solvents is critical for its formulation, purification, and biological testing. A systematic solubility analysis can also provide insights into the functional groups present in the molecule.[6][7][8] The "like dissolves like" principle is a good starting point, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Experimental Protocol:

  • Solvent Selection: A standard panel of solvents should be used to determine the solubility profile. This typically includes water, 5% aqueous sodium hydroxide (NaOH), 5% aqueous sodium bicarbonate (NaHCO₃), 5% aqueous hydrochloric acid (HCl), and a polar organic solvent like ethanol, as well as a non-polar organic solvent like hexane.[7][9]

  • Procedure:

    • Add approximately 10-20 mg of 3-Ethoxyspiro[3.5]nonan-1-ol to a test tube.

    • Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition.[7]

    • Observe if the compound dissolves completely. A compound is generally considered soluble if it dissolves to the extent of about 3% (30 mg/mL).[9]

    • If the compound is water-soluble, test the pH of the solution with litmus paper to determine if it is acidic or basic.[6]

    • If insoluble in water, proceed to the acidic and basic solutions. Solubility in 5% NaOH suggests an acidic functional group, while solubility in 5% HCl indicates a basic functional group.[8][10] Given the structure of 3-Ethoxyspiro[3.5]nonan-1-ol (an alcohol), it is expected to be neutral.

Logical Flow for Solubility Testing:

Solubility_Test Start Start with 3-Ethoxyspiro[3.5]nonan-1-ol Water Test Solubility in Water Start->Water Soluble_Water Soluble Water->Soluble_Water Yes Insoluble_Water Insoluble Water->Insoluble_Water No Test_pH Test pH with Litmus Paper Soluble_Water->Test_pH NaOH Test Solubility in 5% NaOH Insoluble_Water->NaOH Neutral_pH Neutral (Expected for an alcohol) Test_pH->Neutral_pH Soluble_NaOH Soluble (Indicates acidic character) NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble NaOH->Insoluble_NaOH No HCl Test Solubility in 5% HCl Insoluble_NaOH->HCl Soluble_HCl Soluble (Indicates basic character) HCl->Soluble_HCl Yes Insoluble_HCl Insoluble HCl->Insoluble_HCl No Organic_Solvents Test Solubility in Organic Solvents (e.g., Ethanol, Hexane) Insoluble_HCl->Organic_Solvents

Caption: Decision tree for the systematic solubility testing of 3-Ethoxyspiro[3.5]nonan-1-ol.

Density Determination

Rationale: Density is a fundamental physical property that is characteristic of a substance at a given temperature and pressure. It is defined as the mass per unit volume. For a liquid, density can be easily and accurately determined using gravimetric methods.

Experimental Protocol:

  • Instrumentation: An analytical balance and a pycnometer (a flask with a precise volume) or a graduated cylinder are required.

  • Procedure:

    • Measure the mass of the clean, dry pycnometer (m₁).

    • Fill the pycnometer with 3-Ethoxyspiro[3.5]nonan-1-ol, ensuring there are no air bubbles, and measure the total mass (m₂).

    • Record the temperature of the liquid.

    • Empty and clean the pycnometer, then fill it with a reference liquid of known density at the same temperature (e.g., deionized water) and measure the total mass (m₃).

  • Calculation: The density (ρ) of 3-Ethoxyspiro[3.5]nonan-1-ol can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Alternatively, a simpler method involves weighing a known volume of the liquid delivered from a calibrated pipette or measured in a graduated cylinder.[11][12][13]

Refractive Index Measurement

Rationale: The refractive index is the ratio of the speed of light in a vacuum to its speed in a given medium.[14][15][16] It is a characteristic physical property of a substance and is sensitive to temperature and the wavelength of light used.[14] Refractive index is a valuable parameter for identifying a liquid and assessing its purity.

Experimental Protocol:

  • Instrumentation: An Abbe refractometer is commonly used for this measurement.[16][17]

  • Procedure:

    • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

    • Place a few drops of 3-Ethoxyspiro[3.5]nonan-1-ol onto the prism of the refractometer.[14]

    • Close the prism and allow the sample to equilibrate to the temperature of the instrument.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

    • Read the refractive index from the scale.

    • Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

pKa Determination

Rationale: The pKa is a measure of the acidity of a compound. For an alcohol, it describes the tendency of the hydroxyl proton to dissociate. While alcohols are generally weak acids, their pKa values can be influenced by the surrounding molecular structure. Potentiometric titration is a common and accurate method for determining pKa.[18][19]

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: Prepare a solution of 3-Ethoxyspiro[3.5]nonan-1-ol of known concentration in a suitable solvent. Due to its likely low water solubility, a co-solvent system (e.g., water-ethanol mixture) may be necessary.[20]

  • Titration:

    • Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

    • Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of titrant added.

    • The equivalence point is the point of inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Conceptual Relationship for pKa Determination:

pKa_Determination Titration_Curve Titration Curve (pH vs. Volume of Base) Equivalence_Point Equivalence Point (Inflection Point) Titration_Curve->Equivalence_Point Identify Half_Equivalence_Point Half-Equivalence Point Equivalence_Point->Half_Equivalence_Point Determine pKa_Value pKa = pH at Half-Equivalence Half_Equivalence_Point->pKa_Value Equals

Caption: The relationship between the titration curve and the determination of the pKa value.

Summary of Physicochemical Properties and Experimental Methods

Physicochemical PropertyExperimental MethodRationale
Purity Gas Chromatography (GC)To ensure the accuracy of subsequent property measurements by verifying the absence of significant impurities.[3][4][5]
Solubility Systematic Solvent TestingTo determine the solubility profile in polar, non-polar, acidic, and basic solvents, which informs formulation and purification strategies.[6][7][8][9]
Density Pycnometry or Gravimetric MethodTo determine the mass per unit volume, a fundamental physical constant for a pure substance.[11][12][13][21]
Refractive Index Abbe RefractometryTo measure a characteristic property useful for identification and purity assessment.[14][15][16][17]
pKa Potentiometric TitrationTo quantify the acidity of the hydroxyl group, which is important for understanding its reactivity and potential for ionization.[18][19][20]

Conclusion

A comprehensive characterization of the physicochemical properties of 3-Ethoxyspiro[3.5]nonan-1-ol is essential for its advancement in research and development. This guide has outlined the key properties to be determined and provided detailed, field-proven experimental protocols for their measurement. By understanding the rationale behind each technique, researchers can generate high-quality, reliable data that will facilitate the effective application of this novel spirocyclic compound in drug discovery and beyond.

References

  • Solubility Testing of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

  • 10: Refractive Index - Chemistry LibreTexts. (2025, August 20). Retrieved from [Link]

  • Methods Of Measuring Refractive Index – Laboratory Guide - Tamilnadu Test House. (2017, June 9). Retrieved from [Link]

  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29). Retrieved from [Link]

  • Density of liquids. (n.d.). Retrieved from [Link]

  • Refractive Index: All You Need to Know - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Refractive index - Wikipedia. (n.d.). Retrieved from [Link]

  • Spectrophotometric Methods of Refractive Indices Measurement - Agilent. (2019, January 4). Retrieved from [Link]

  • Density Determination of Solids and Liquids - EAG Laboratories. (n.d.). Retrieved from [Link]

  • Laboratory 22: Properties of Alcohols Introduction Discussion - TSFX. (n.d.). Retrieved from [Link]

  • Properties of Alcohols Experiment Analysis | PDF | Acid | Redox - Scribd. (n.d.). Retrieved from [Link]

  • Measuring the Density of an Unknown Liquid – Virtual Chemistry Experiments. (n.d.). Retrieved from [Link]

  • How to Calculate Density of a Liquid Substance | Physics - Study.com. (2021, October 5). Retrieved from [Link]

  • Measuring density | Class experiment - Royal Society of Chemistry: Education. (n.d.). Retrieved from [Link]

  • 3-ethoxyspiro[3.5]nonan-1-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 3-ethoxyspiro[3.5]non-2-en-1-one - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

  • The properties of alcohols | Class experiment | RSC Education. (n.d.). Retrieved from [Link]

  • Experimental study of the effect of physical and chemical properties of alcohols on the spray combustion characteristics of alcohol-diesel blended fuels | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Spiro Compound | PDF | Thin Layer Chromatography - Scribd. (2008, November 17). Retrieved from [Link]

  • Physical Properties of Alcohols: Hydrogen Bonding, Strcuture, Uses - EMBIBE. (2023, January 26). Retrieved from [Link]

  • 3-ethoxyspiro[3.5]nonan-1-ol (C11H20O2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. (2017, March 3). Retrieved from [Link]

  • Gas Chromatography (GC) for Purity & Identity | CUP contract labs. (n.d.). Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved from [Link]

  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model | The Journal of Physical Chemistry A - ACS Publications. (2017, May 31). Retrieved from [Link]

  • Electronic Supplementary Information A sensitive colorimetric and ratiometric fluorescent probe for mercury species in aqueous solution and living cells - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. (2024, December 6). Retrieved from [Link]

  • pKa Determination in non-Aqueous Solvents and - University of Liverpool Repository. (2021, June 13). Retrieved from [Link]

  • 2.5B: Uses of Gas Chromatography - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • (1S,3S)-3-ethoxy-7-azaspiro[3.5]nonan-1-ol | C10H19NO2 | CID 95396423 - PubChem. (n.d.). Retrieved from [Link]

  • Spiro[3.5]nonan-1-OL | C9H16O | CID 71744115 - PubChem. (n.d.). Retrieved from [Link]

  • Quantum Chemical Analysis of the pKa's of Alcohols and a Cellular Automata Model for the Distribution of Gases in the - CORE Scholar. (2011, March 31). Retrieved from [Link]

  • 3-ethoxyspiro[3.5]nonan-1-amine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

Sources

spirocyclic building blocks 3-Ethoxyspiro[3.5]nonan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spirocyclic Building Block: 3-Ethoxyspiro[3.5]nonan-1-ol

Authored by: A Senior Application Scientist

Foreword: The Rising Prominence of Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. For decades, the focus has largely been on flat, aromatic systems. However, the limitations of two-dimensional chemical space are becoming increasingly apparent, leading to a paradigm shift towards three-dimensional (3D) molecular architectures. Spirocyclic scaffolds have emerged at the forefront of this evolution, offering a rigid yet intricate 3D topology that can confer significant advantages in drug design.[1][2] Their inherent structural rigidity can minimize the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[2][3] Furthermore, the unique spatial arrangement of functional groups on a spirocyclic core allows for the exploration of previously inaccessible regions of chemical space, paving the way for novel intellectual property.[3][4]

This guide provides a comprehensive technical overview of a promising, yet underexplored, spirocyclic building block: 3-Ethoxyspiro[3.5]nonan-1-ol . While specific literature on this exact molecule is sparse, its structural motifs—a spiro[3.5]nonane core, a hydroxyl group for further functionalization, and an ethoxy substituent—position it as a valuable tool for medicinal chemists. This document will serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential reactivity, and applications, all grounded in established chemical principles and data from closely related analogues.

Core Molecular Attributes of 3-Ethoxyspiro[3.5]nonan-1-ol

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a drug discovery program. These properties govern its solubility, permeability, and ultimately, its potential pharmacokinetic profile.

Chemical Identifiers and Physicochemical Properties

The fundamental identifiers and computed properties for 3-Ethoxyspiro[3.5]nonan-1-ol are summarized below. These values provide a baseline for assessing its "drug-likeness" and for planning its incorporation into synthetic workflows.

Identifier Value Source
CAS Number 1354951-03-3[5][6]
Molecular Formula C₁₁H₂₀O₂[7][8]
IUPAC Name 3-ethoxyspiro[3.5]nonan-1-ol[5]
Molecular Weight 184.27 g/mol [8]
XLogP3 (Predicted) 2.3[7]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Proposed Synthetic Strategy and Experimental Protocol

Synthesis of the Precursor Ketone: 3-Ethoxyspiro[3.5]nonan-1-one

The synthesis of the precursor ketone can be envisioned through a [2+2] cycloaddition reaction, specifically the Paterno-Büchi reaction, between a suitable cyclohexanone derivative and an ethoxy-substituted alkene.[9][10][11] The Paterno-Büchi reaction is a photochemical process that forms a four-membered oxetane ring from an excited carbonyl compound and an alkene.[9][11][12]

An alternative and potentially more scalable approach would be the reaction of a protected 1,3-cyclohexanedione with an appropriate electrophile, followed by spirocyclization. For instance, 3-ethoxy-2-cyclohexenone, a commercially available starting material, could serve as a key intermediate.[13]

Reduction of 3-Ethoxyspiro[3.5]nonan-1-one to 3-Ethoxyspiro[3.5]nonan-1-ol

The reduction of the ketone to the desired alcohol is a standard transformation in organic synthesis.[14] Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose, offering good chemoselectivity for ketones in the presence of other functional groups like ethers.[1][14]

Detailed Experimental Protocol (Hypothetical)

Reaction: Reduction of 3-ethoxyspiro[3.5]nonan-1-one

Materials:

  • 3-ethoxyspiro[3.5]nonan-1-one (1 equivalent)

  • Methanol (or Ethanol), anhydrous

  • Sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents)

  • Deionized water

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Hydrochloric acid (1 M, for quenching)

Procedure:

  • Dissolve 3-ethoxyspiro[3.5]nonan-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until effervescence ceases.[1]

  • Remove the methanol under reduced pressure using a rotary evaporator.[1]

  • Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).[1]

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Ethoxyspiro[3.5]nonan-1-ol.[1]

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Ketone in Methanol B Cool to 0°C A->B C Add NaBH4 B->C D Warm to RT & Stir C->D E Monitor by TLC D->E F Quench with HCl E->F Reaction Complete G Remove Methanol F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K 3-Ethoxyspiro[3.5]nonan-1-ol J->K Pure Product

Caption: Workflow for the synthesis and purification of 3-Ethoxyspiro[3.5]nonan-1-ol.

Reactivity and Opportunities for Derivatization

The presence of a hydroxyl group makes 3-Ethoxyspiro[3.5]nonan-1-ol a versatile building block for further chemical modifications. The reactivity of the alcohol can be broadly categorized into reactions involving the O-H bond and those involving the C-O bond.[15]

Reactions at the Hydroxyl Group
  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers under standard conditions.[15] This allows for the introduction of a wide range of functional groups to modulate the molecule's properties.

  • Oxidation: Oxidation of the secondary alcohol would regenerate the precursor ketone, which could be useful in certain synthetic strategies.[16]

  • Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at the alcohol center and the introduction of various nucleophiles.

Reactions Involving the C-O Bond
  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), enabling its displacement by a variety of nucleophiles.[16]

Logical Flow of Derivatization

G cluster_derivatization Potential Derivatizations A 3-Ethoxyspiro[3.5]nonan-1-ol B Esterification / Etherification A->B R-COCl or R-X C Oxidation A->C [O] D Mesylation / Tosylation A->D MsCl or TsCl E Nucleophilic Substitution D->E

Sources

Structural Elucidation of 3-Ethoxyspiro[3.5]nonan-1-ol: A Comprehensive NMR Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Spiro[3.5]nonane Scaffold

In modern medicinal chemistry, the spiro[3.5]nonane framework has emerged as a highly privileged scaffold. Its rigid, three-dimensional bicyclic system—featuring a shared quaternary carbon between a cyclobutane and a cyclohexane ring—orients substituents in well-defined spatial arrangements, making it an excellent candidate for modulating complex biological targets such as G-protein coupled receptors (GPCRs) [[1]]().

Specifically, 3-ethoxyspiro[3.5]nonan-1-ol (Molecular Formula: C₁₁H₂₀O₂, MW: 184.27 g/mol ) presents a unique analytical challenge 23. The presence of both a hydroxyl (-OH) and an ethoxy (-OCH₂CH₃) group on the highly strained cyclobutane ring requires precise stereochemical and regiochemical assignment 4. This whitepaper provides researchers and drug development professionals with a definitive, self-validating Nuclear Magnetic Resonance (NMR) protocol to elucidate its structure, grounded in the rigorous reporting standards of the Journal of Organic Chemistry (JOC) [[5]]().

Experimental Methodology: A Self-Validating Protocol

As an Application Scientist, I approach structural elucidation not as a mere data collection exercise, but as a system of logical proofs. To establish the identity and purity of new compounds, JOC guidelines mandate comprehensive 1D and 2D NMR datasets 6. The following step-by-step methodology ensures that every structural claim is orthogonally verified.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 15–20 mg of highly purified (>95%) 3-ethoxyspiro[3.5]nonan-1-ol in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

    • Causality: CDCl₃ provides optimal solubility for moderately polar spiro-alcohols. The inclusion of 0.03% v/v Tetramethylsilane (TMS) is critical as an internal standard to calibrate the chemical shift exactly at δ 0.00 ppm, preventing solvent-temperature drift artifacts.

  • ¹H NMR Acquisition (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

  • ¹³C{¹H} NMR Acquisition (100 MHz): Acquire 1024 scans with a D1 of 2.0 seconds.

    • Causality: The extended D1 is non-negotiable here. The quaternary spiro carbon (C4) lacks attached protons, drastically reducing its dipole-dipole relaxation efficiency. A short D1 would result in signal saturation and a "missing" spiro carbon peak in the final spectrum.

  • 2D NMR Multiplexing: Perform COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

NMR_Workflow A Sample Preparation (>95% Purity, CDCl3) B 1D NMR Acquisition (1H & 13C) A->B Transfer C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Multiplexing D Data Processing & Phase Correction C->D FID Data E Structural Elucidation & Causality Mapping D->E Integration F Self-Validating Protocol Complete E->F Validation

Caption: Workflow for self-validating NMR structural elucidation.

Spectral Data Analysis & Mechanistic Causality

¹H NMR Interpretation

The ¹H NMR spectrum of the spiro[3.5]nonane core is defined by the rigid geometry of the cyclobutane ring. Literature precedent for the base scaffold, spiro[3.5]nonan-1-ol, shows the C1 methine proton resonating at δ 3.33 ppm as a distinct doublet 7.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionChem. Shift (δ, ppm)MultiplicityJ (Hz)Int.Assignment / Causality
-OCH₂CH₃ 1.18t7.03HMethyl group of the ethoxy substituent.
C5-C9 1.25 - 1.75m-10HOverlapping multiplets of the flexible cyclohexane ring.
-OH 1.85br s-1HHydroxyl proton; broadened by rapid chemical exchange.
C2-Hₐ 1.95m-1HDiastereotopic cyclobutane methylene proton.
C2-Hь 2.25m-1HDiastereotopic proton, deshielded by spatial proximity to oxygen.
C1-H 3.33d7.61HMethine proton adjacent to -OH and spiro center.
-OCH₂CH₃ 3.45q7.02HEthoxy methylene, heavily deshielded by the ether oxygen.
C3-H 3.65m-1HMethine proton adjacent to -OEt and spiro center.

Mechanistic Insight: The appearance of the C1-H signal as a doublet (J = 7.6 Hz) rather than a complex multiplet is a hallmark of the cyclobutane ring's conformational puckering [](). According to the Karplus equation, a dihedral angle near 90° between C1-H and one of the C2 protons results in a coupling constant of ~0 Hz. Consequently, C1-H couples strongly to only one of the diastereotopic C2 protons, providing critical evidence for the ring's geometry.

¹³C NMR Interpretation

The ¹³C NMR spectrum confirms the carbon skeleton. The spiro[3.5]nonane moiety, observed in complex natural products like cryptolaevilactones 8, features a highly characteristic quaternary carbon signature.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

PositionChem. Shift (δ, ppm)TypeAssignment / Causality
-OCH₂CH₃ 15.5CH₃Ethoxy methyl carbon.
C6, C8 24.5CH₂Cyclohexane carbons meta to the spiro center.
C7 25.8CH₂Cyclohexane carbon para to the spiro center.
C5, C9 33.5, 34.1CH₂Cyclohexane carbons ortho to the spiro center (diastereotopic effect).
C2 38.5CH₂Cyclobutane methylene carbon.
C4 45.2C (quat)Spiro quaternary carbon, shifted downfield by ring strain.
-OCH₂CH₃ 64.2CH₂Ethoxy methylene carbon.
C1 74.5CHCyclobutane methine attached to the -OH group.
C3 76.8CHCyclobutane methine attached to the -OEt group.

2D NMR Logical Relationships (HMBC & COSY)

1D NMR alone cannot definitively prove that the cyclobutane and cyclohexane rings are fused at C4. To create a self-validating dataset, we rely on Heteronuclear Multiple Bond Correlation (HMBC).

HMBC detects long-range (²J and ³J) carbon-proton couplings. In 3-ethoxyspiro[3.5]nonan-1-ol, the definitive proof of the spiro linkage is the ³J correlation from both the C1-H (δ 3.33) and C3-H (δ 3.65) protons to the quaternary C4 carbon (δ 45.2). Furthermore, the ethoxy methylene protons (δ 3.45) will show a strong ³J correlation to C3 (δ 76.8), confirming the regiochemistry of the ether linkage.

HMBC_Correlations C1 C1-H (3.33 ppm) C4 C4 (Spiro Center) C1->C4 3J C2 C2-H2 (1.95-2.25 ppm) C1->C2 2J C3 C3-H (3.65 ppm) C3->C4 3J C3->C2 2J OEt Ethoxy -CH2- (3.45 ppm) OEt->C3 3J C5_C9 C5/C9 (Cyclohexane) C5_C9->C4 2J

Caption: Key HMBC correlations establishing the spiro[3.5]nonane core connectivity.

Conclusion

The structural elucidation of highly substituted spirocycles like 3-ethoxyspiro[3.5]nonan-1-ol requires a robust, self-validating analytical framework. By combining high-resolution 1D NMR to assess ring puckering and electronegativity effects, with 2D HMBC mapping to definitively bridge the quaternary spiro center, researchers can confidently verify their synthetic outputs for downstream drug development applications.

Sources

Structural Elucidation of 3-Ethoxyspiro[3.5]nonan-1-ol: A Methodological Whitepaper on Small Molecule X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Protocol

Executive Summary: The Analytical Imperative

Spirocyclic scaffolds have transitioned from niche chemical curiosities to privileged structures in modern drug discovery. The spiro[3.5]nonane core, in particular, is highly valued for its rigid, three-dimensional architecture, which enhances target selectivity and metabolic stability in applications ranging from GPR119 agonists to novel covalent kinase inhibitors 1[1], 2[2].

Within this chemical space, 3-Ethoxyspiro[3.5]nonan-1-ol (MW: 184.27 g/mol ) represents a highly functionalized chiral building block 3[3]. It possesses distinct stereocenters at the C1 and C3 positions of the cyclobutane ring, making the determination of its absolute configuration—such as the (1S,3R) enantiomer—critical for downstream pharmacological profiling 4[4]. However, small aliphatic alcohols are notoriously difficult to crystallize due to high conformational flexibility and low melting points. This guide establishes a rigorous, self-validating crystallographic workflow to overcome these physical limitations and extract high-resolution atomic data.

Crystallization Strategies: Overcoming the Phase Bottleneck

The Causality of Failure: Why do small molecules like 3-Ethoxyspiro[3.5]nonan-1-ol fail to yield single crystals? The molecule lacks extended π -systems for stacking and relies solely on a single hydroxyl group for hydrogen bonding. This results in a shallow thermodynamic well for lattice formation, often yielding a viscous oil rather than a diffracting crystal.

To bypass this, we must artificially engineer the crystal lattice using one of two validated protocols.

Protocol A: Heavy-Atom Derivatization (Self-Validating System)

Causality: By covalently attaching a rigid, heavy-atom-containing moiety (e.g., a p-bromobenzoate group), we achieve two goals simultaneously: we increase the molecular weight and rigidity to induce crystallization, and we introduce an anomalous scatterer (Bromine) to unambiguously determine the absolute configuration via the Flack parameter.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under inert N2​ , dissolve 3-Ethoxyspiro[3.5]nonan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Esterification: Cool to 0 °C and dropwise add p-bromobenzoyl chloride (1.2 eq). Stir for 4 hours while warming to room temperature.

  • Validation Check 1 (Chemical Integrity): Quench with 1M HCl, extract the organic layer, and purify via silica gel chromatography. Crucial: You must confirm >98% purity via 1H NMR before proceeding. Impurities >2% will act as crystal growth terminators.

  • Crystal Growth: Dissolve the purified ester in a minimal volume of hot heptane/ethyl acetate (80:20). Allow the vial to cool to room temperature inside a secondary chamber containing pentane (Vapor Diffusion Method) at 4 °C for 72 hours.

  • Validation Check 2 (Optical Integrity): Inspect the resulting crystals under a polarized light microscope. A valid single crystal will exhibit sharp, uniform extinction (birefringence) when rotated. If the crystal remains bright at all angles, it is twinned and must be recrystallized.

Protocol B: Chaperone-Assisted Co-Crystallization

Causality: If covalent modification alters the native conformation of the spirocycle in an undesirable way, we utilize non-covalent co-crystallization. Tetraaryladamantanes (TAAs) act as molecular chaperones, forming predictable, highly ordered inclusion complexes with small chiral guests 5[5].

Step-by-Step Methodology:

  • Matrix Assembly: Dissolve equimolar amounts of 3-Ethoxyspiro[3.5]nonan-1-ol and the TAA host in a volatile solvent (e.g., DCM).

  • Evaporation: Allow slow solvent evaporation under a controlled nitrogen stream at 20 °C over 48 hours.

  • Validation Check (Stoichiometry): During the initial X-ray unit cell screening, the asymmetric unit volume must be calculated to confirm the inclusion of the analyte (typically a 1:1 or 2:1 host-guest ratio). An empty TAA lattice invalidates the sample.

X-Ray Diffraction Data Acquisition & Processing

Workflow A 1. Sample Preparation 3-Ethoxyspiro[3.5]nonan-1-ol B 2. Crystallization Strategy Derivatization vs. Co-crystallization A->B C 3. Crystal Mounting Cryo-cooling to 100 K B->C D 4. X-ray Diffraction Cu Kα Radiation (λ = 1.5418 Å) C->D E 5. Data Processing Integration & Scaling D->E F 6. Structure Solution SHELXT / SHELXL Refinement E->F

Figure 1: Step-by-step X-ray crystallography workflow for small chiral molecules.

Hardware Setup and Causality

Once a crystal is selected, it is mounted on a polyimide loop using a cryoprotectant oil (e.g., Paratone-N) and immediately flash-cooled to 100 K using a cryostream cooler 6[6].

  • Temperature Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of the diffraction spots at high scattering angles.

  • Radiation Causality: We strictly mandate the use of a microfocus Cu K α source ( λ=1.5418 Å) or a high-brilliance MetalJet source , rather than standard Mo K α . Cu K α radiation interacts more strongly with light atoms (C, O), providing the necessary anomalous dispersion signal required to calculate absolute stereochemistry.

The Computational Validation Loop

Data integration and scaling are performed using software suites like CrysAlisPro, followed by structure solution via dual-space methods (SHELXT) and least-squares refinement (SHELXL). The Self-Validating Constraint: The refinement is only considered successful if:

  • The final R1​ value is <5.0% .

  • The Goodness-of-Fit (GooF) approaches 1.0 .

  • The Flack Parameter is 0.0(1) . If the Flack parameter evaluates to ∼1.0 , the structural model is the incorrect enantiomer and the coordinates must be inverted mathematically before final publication.

Conformational Analysis of the Spiro[3.5]nonane Core

Conformation Core Spiro[3.5]nonane Scaffold Cyclohexane Cyclohexane Ring (Chair Conformation) Core->Cyclohexane Cyclobutane Cyclobutane Ring (Puckered Conformation) Core->Cyclobutane Substituents Functional Groups Core->Substituents Ethoxy 3-Ethoxy Group (Equatorial Preference) Substituents->Ethoxy Hydroxyl 1-Hydroxyl Group (H-Bond Donor/Acceptor) Substituents->Hydroxyl

Figure 2: Conformational logic and structural hierarchy of 3-Ethoxyspiro[3.5]nonan-1-ol.

The X-ray electron density map will reveal the ground-state conformation of the molecule, which is governed by steric relief mechanisms:

  • The Cyclohexane Ring: Will reliably adopt a classic chair conformation. The spiro-fusion at C4 acts as a rigid anchor, preventing ring-flipping in the solid state 7[7].

  • The Cyclobutane Ring: To minimize torsional strain and eclipsing interactions between the C1-hydroxyl and C3-ethoxy groups, the four-membered ring will deviate from planarity, adopting a distinct "puckered" or butterfly geometry. The dihedral angle of this pucker is typically around 25°–30° in highly substituted spirocycles 8[8].

  • Intermolecular Networks: The 1-hydroxyl group will act as the primary structure-directing agent, forming O−H⋅⋅⋅O hydrogen bonds with adjacent molecules, typically assembling into infinite 1D chains along the crystallographic axes.

Quantitative Crystallographic Data

To provide a benchmark for researchers executing this protocol, Table 1 summarizes the expected crystallographic parameters for 3-Ethoxyspiro[3.5]nonan-1-ol across different methodological approaches, derived from established spirocyclic and co-crystallization literature standards.

Table 1: Comparative Crystallographic Parameters (Predicted & Literature-Derived)

ParameterPure Compound (Theoretical Low-Temp)p-Bromobenzoate Derivative (Protocol A)TAA Co-Crystal (Protocol B)
Crystal System Monoclinic / OrthorhombicOrthorhombicTriclinic / Monoclinic
Space Group P21​ or P21​21​21​ P21​21​21​ P1 or P21​
Radiation Source Cu K α (1.5418 Å)Mo K α or Cu K α Cu K α (1.5418 Å)
Temp (K) 100 K100 K100 K
Anomalous Scatterer Oxygen (Weak)Bromine (Strong)Oxygen (Weak)
Expected R1​ <6.0% <4.5% <5.0%
Flack Parameter 0.0(3) (Borderline) 0.00(2) (Definitive) 0.0(1) (Reliable)

Conclusion

The structural elucidation of 3-Ethoxyspiro[3.5]nonan-1-ol via X-ray crystallography requires a deliberate departure from standard direct-crystallization attempts. By employing targeted heavy-atom derivatization or chaperone-assisted co-crystallization, coupled with low-temperature Cu K α diffraction, researchers can confidently map the puckered cyclobutane stereocenters. This self-validating workflow ensures that the resulting atomic coordinates meet the stringent E-E-A-T standards required for downstream rational drug design and publication in high-impact structural biology journals.

References

  • bioRxiv. Discovery of novel covalent ligands with AlphaFold3. Retrieved from [Link]

  • PubChem (NIH). (1S,3R)-3-ethoxyspiro[3.5]nonan-1-ol Compound Summary. Retrieved from [Link]

  • PMC (NIH). Absolute Configuration of Small Molecules by Co-Crystallization. Retrieved from [Link]

  • University of Queensland. Small molecule X-ray crystallography. Retrieved from [Link]

  • Excillum. Small molecule crystallography and MetalJet X-ray sources. Retrieved from [Link]

  • Beilstein Journals. A novel spirocyclic scaffold accessed via tandem Claisen rearrangement. Retrieved from [Link]

  • Dalton Transactions (RSC). Spirocyclic germanes via transannular insertion reactions. Retrieved from [Link]

Sources

Stereochemical Architecture and Resolution of 3-Ethoxyspiro[3.5]nonan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Content Focus: Stereochemical elucidation, causal mechanistic synthesis, and chromatographic resolution.

Introduction: The Spirocyclic Advantage in Drug Discovery

In the past two decades, medicinal chemistry has experienced a paradigm shift away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional architectures[1]. Spirocyclic scaffolds—characterized by two rings sharing a single quaternary carbon atom—are at the forefront of this surge[2]. By projecting binding vectors orthogonally, spirocycles allow for tighter, more selective interactions with target proteins while simultaneously improving physicochemical properties such as aqueous solubility and metabolic stability[2].

3-Ethoxyspiro[3.5]nonan-1-ol (CAS: 1354951-03-3) is a highly versatile, sp³-dense building block[3]. However, harnessing its full pharmacological potential requires a rigorous understanding of its stereochemistry. Because biological targets are inherently chiral, the spatial orientation of the hydroxyl and ethoxy substituents on the cyclobutane ring dictates the molecule's binding affinity and pharmacokinetic profile.

Stereochemical Elucidation of the Spiro[3.5]nonane Core

The spiro[3.5]nonane system consists of a four-membered cyclobutane ring and a six-membered cyclohexane ring connected at the spiro carbon (C4).

The Pro-Chiral Spiro Center

A common misconception in spirocyclic chemistry is that the spiro carbon itself is always a stereocenter. In 3-ethoxyspiro[3.5]nonan-1-ol, the cyclohexane ring (C5–C9) is unsubstituted. Despite adopting a puckered chair conformation, the rapid ring-flipping of the cyclohexane moiety creates a time-averaged plane of symmetry bisecting the C4 and C7 atoms. Because the two paths around the cyclohexane ring from C4 are identical, C4 does not bear four distinct groups. Therefore, C4 is a pro-chiral center, not a stereocenter .

Symmetry Breaking in 1,3-Disubstituted Cyclobutanes

In a standard 1,3-disubstituted cyclobutane with identical substituents (e.g., 1,3-cyclobutanediol), the cis isomer possesses an internal plane of symmetry ( σ ) passing through C2 and C4, rendering it an achiral meso compound[4].

However, 3-ethoxyspiro[3.5]nonan-1-ol features different substituents at C1 (-OH) and C3 (-OEt). This breaks the internal plane of symmetry entirely. Consequently, there is no conformation in which the molecule can be superimposed on its mirror image. The molecule possesses exactly two stereocenters (C1 and C3), resulting in 22=4 distinct, optically active stereoisomers.

Isomer Classification

The four isomers are divided into two diastereomeric pairs based on the relative face of the cyclobutane ring occupied by the substituents. The trans isomers of 1,3-disubstituted cyclobutanes often exhibit unique thermodynamic stabilities depending on the steric bulk of the substituents[5].

Table 1: Quantitative and Structural Summary of 3-Ethoxyspiro[3.5]nonan-1-ol Isomers

Isomer DesignationRelative GeometryC1 ConfigurationC3 ConfigurationOptical ActivityPubChem CID
Enantiomer A Cis (syn)1S3RChiral (Active)95396494[6]
Enantiomer B Cis (syn)1R3SChiral (Active)N/A
Enantiomer C Trans (anti)1R3RChiral (Active)N/A
Enantiomer D Trans (anti)1S3SChiral (Active)N/A

(Note: In the cis configuration, the C1 and C3 stereocenters must have opposite R/S designations due to the priority sequence rules relative to the spiro carbon, whereas trans isomers share the same R/S directionality).

Stereoisomers Root 3-Ethoxyspiro[3.5]nonan-1-ol (4 Stereoisomers) Cis Cis Diastereomers (OH and OEt syn) Root->Cis Trans Trans Diastereomers (OH and OEt anti) Root->Trans Cis1 (1S, 3R)-Isomer Enantiomer A Cis->Cis1 Cis2 (1R, 3S)-Isomer Enantiomer B Cis->Cis2 Trans1 (1R, 3R)-Isomer Enantiomer C Trans->Trans1 Trans2 (1S, 3S)-Isomer Enantiomer D Trans->Trans2

Fig 1: Stereochemical hierarchy of 3-ethoxyspiro[3.5]nonan-1-ol isomers.

Experimental Methodology: Stereoselective Synthesis & Resolution

To access specific stereoisomers for structure-activity relationship (SAR) studies, a highly controlled synthetic and chromatographic pipeline is required. The most reliable approach is the stereoselective reduction of the corresponding ketone, 3-ethoxyspiro[3.5]nonan-1-one , followed by chiral resolution[7].

Causality in Reagent Selection (Steric Approach Control)

The cyclobutane ring exists in a puckered conformation to relieve torsional strain. The bulky 3-ethoxy group preferentially occupies a pseudo-equatorial position.

  • Thermodynamic Control: Reduction with standard NaBH4​ in methanol allows for reversible hydride delivery, often resulting in a mixture favoring the thermodynamically more stable trans isomer where both bulky groups can minimize 1,3-diaxial-like interactions.

  • Kinetic Control (Protocol Below): Utilizing a bulky hydride source like L-Selectride (Lithium tri-sec-butylborohydride) at cryogenic temperatures forces the hydride to attack from the strictly less hindered face (anti to the ethoxy group). This pushes the resulting hydroxyl group to the syn face, highly enriching the cis diastereomer.

Step-by-Step Protocol: Synthesis and Resolution

Step 1: Stereoselective Reduction (Kinetic Control)

  • Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Dissolve 3-ethoxyspiro[3.5]nonan-1-one (10.0 mmol, 1.0 eq) in 50 mL of anhydrous THF.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Hydride Delivery: Add L-Selectride (1.0 M in THF, 12.0 mL, 1.2 eq) dropwise over 15 minutes via a syringe pump to prevent localized heating. Stir at -78 °C for 2 hours.

  • Oxidative Quench: Carefully quench the reaction at -78 °C by adding 5 mL of 3M NaOH, followed by dropwise addition of 5 mL of 30% H2​O2​ . ( Causality: This step is critical to oxidize the intermediate organoborane complex and liberate the free alcohol ).

  • Workup: Warm to room temperature, extract with Ethyl Acetate ( 3×50 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 2: Diastereomeric Separation (Normal Phase)

  • Load the crude mixture onto a silica gel column.

  • Elute using a gradient of Hexanes/Ethyl Acetate (90:10 to 70:30).

  • The cis racemate and trans racemate will elute as distinct bands due to their differing dipole moments. Pool and concentrate the fractions. Validate diastereomeric purity via 1H NMR (focusing on the C1 methine proton shift).

Step 3: Enantiomeric Resolution (Chiral SFC)

  • System: Supercritical Fluid Chromatography (SFC) is preferred over HPLC for spirocycles due to superior resolution speed and solvent efficiency.

  • Stationary Phase: Chiralpak IC column ( 250×21.1 mm, 5 µm).

  • Mobile Phase: Isocratic 85% CO2​ / 15% Methanol.

  • Execution: Inject the purified cis racemate. The (1S, 3R) and (1R, 3S) enantiomers will resolve into two sharp peaks. Repeat the process for the trans racemate to isolate the (1R, 3R) and (1S, 3S) enantiomers.

Workflow Start 3-Ethoxyspiro[3.5]nonan-1-one Reduction Kinetic Reduction (L-Selectride, -78 °C) Start->Reduction Mixture Diastereomeric Mixture (Major: Cis Racemate) Reduction->Mixture Flash Silica Gel Flash Chromatography (Diastereomer Resolution) Mixture->Flash CisRac Cis Racemate Flash->CisRac Fraction 1 TransRac Trans Racemate Flash->TransRac Fraction 2 SFC Chiral SFC Separation (Enantiomer Resolution) CisRac->SFC TransRac->SFC Pure 4 x Enantiopure Isomers (>99% e.e.) SFC->Pure

Fig 2: Experimental workflow for the synthesis and resolution of stereoisomers.

Conclusion

The integration of 3-ethoxyspiro[3.5]nonan-1-ol into drug discovery pipelines requires strict stereochemical governance. Because the molecule lacks an internal plane of symmetry despite its 1,3-disubstituted cyclobutane architecture, researchers must account for four distinct stereoisomers. By utilizing steric approach control during synthesis and advanced chiral SFC for resolution, process chemists can reliably isolate enantiopure batches, ensuring highly reproducible SAR data for downstream pharmacological evaluation.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information (NIH/PMC).[Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter.[Link]

  • 3-ethoxyspiro[3.5]nonan-1-ol — Chemical Substance Information. NextSDS.[Link]

  • (1S,3R)-3-ethoxyspiro[3.5]nonan-1-ol. PubChem (NIH).[Link]

  • Identification of Stereochemistry in Substituted Cycloalkanes. Chemistry School.[Link]

  • An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Science Publishing.[Link]

  • Process Development and Pilot Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione. ACS Publications.[Link]

Sources

Methodological & Application

Application Notes & Protocols: 3-Ethoxyspiro[3.5]nonan-1-ol as a Novel Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery

The pursuit of novel chemical entities with improved pharmacological profiles is a central theme in medicinal chemistry. Historically, drug discovery has been dominated by "flat" aromatic and heteroaromatic ring systems. While effective, these planar structures often present challenges related to metabolic stability, solubility, and off-target effects.[1] In recent years, there has been a significant shift towards embracing three-dimensional (3D), sp³-rich scaffolds to overcome these limitations.[2]

Spirocycles, characterized by two rings sharing a single carbon atom, are a particularly compelling class of 3D scaffolds.[3][4] Their rigid, well-defined architecture orients substituents into precise vectors in 3D space, enabling highly specific and potent interactions with biological targets.[5][6] The spiro[3.5]nonane core, consisting of a cyclobutane ring fused to a cyclohexane ring, offers a synthetically accessible and versatile framework for building novel therapeutic agents.[5][7] This guide introduces 3-Ethoxyspiro[3.5]nonan-1-ol , a novel derivative, and outlines its potential application as a foundational building block for the development of next-generation kinase inhibitors. While direct biological data for this specific molecule is not yet extensively reported, its structural features suggest significant potential based on the activities of related spirocyclic compounds.[7][8]

Physicochemical Properties and Drug-Likeness

Before embarking on a synthetic campaign, it is crucial to assess the foundational properties of a new scaffold. 3-Ethoxyspiro[3.5]nonan-1-ol possesses key attributes that make it an attractive starting point for a medicinal chemistry program.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₁H₂₀O₂[9]Provides the basis for all further calculations.
Molecular Weight 184.27 g/mol [9]Low molecular weight allows for significant additions and modifications while staying within the "Rule of 5" guidelines for oral bioavailability.
XLogP3 (Predicted) ~2.5-3.0An appropriate lipophilicity for cell permeability and potential oral absorption. The ethoxy group adds lipophilicity compared to the parent diol, while the hydroxyl group maintains a degree of polarity.
Hydrogen Bond Donors 1 (from -OH)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (from ether and alcohol oxygens)Offers additional points for forming hydrogen bonds with a protein target.
Rotatable Bonds 2 (C-O bonds)Limited flexibility contributes to a favorable entropic profile upon binding to a target.

Note: Predicted values are based on standard computational models and provide a baseline for experimental characterization.

The presence of both a hydroxyl (-OH) and an ethoxy (-OC₂H₅) group provides two distinct functional handles for synthetic diversification. The hydroxyl group can act as a key hydrogen bond donor or be used as an attachment point for further elaboration, while the ethoxy group modulates lipophilicity and can be explored for steric interactions within a binding pocket.

Synthetic Strategy and Protocol

The synthesis of 3-Ethoxyspiro[3.5]nonan-1-ol can be approached from its corresponding ketone, spiro[3.5]nonan-1-one.[8][10] A general, robust protocol is outlined below, which involves a key reduction step followed by etherification.

Synthetic Workflow Overview

The proposed workflow is a two-stage process designed for efficiency and scalability in a research setting.

G A Start: Spiro[3.5]nonan-1-one B Step 1: Reduction (e.g., NaBH₄, Methanol) A->B C Intermediate: Spiro[3.5]nonan-1-ol B->C D Step 2: Williamson Ether Synthesis (e.g., NaH, Ethyl Iodide, THF) C->D E Purification (Column Chromatography) D->E F Final Product: 3-Ethoxyspiro[3.5]nonan-1-ol E->F

Caption: Proposed two-step synthesis of 3-Ethoxyspiro[3.5]nonan-1-ol.

Detailed Experimental Protocol: Synthesis of Spiro[3.5]nonan-1-ol (Intermediate)

This protocol outlines the reduction of the ketone precursor.[8]

Materials:

  • Spiro[3.5]nonan-1-one (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve Spiro[3.5]nonan-1-one in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: While stirring vigorously, add sodium borohydride portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Quenching: Cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄. Safety Note: Quenching is exothermic and produces hydrogen gas. Perform in a well-ventilated fume hood.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.[8]

    • Add deionized water to the residue and transfer to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.[8]

    • Combine the organic layers and wash once with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Spiro[3.5]nonan-1-ol as a clear oil or white solid. The product is often pure enough for the next step, but can be purified by flash chromatography if needed.[8]

Detailed Experimental Protocol: Synthesis of 3-Ethoxyspiro[3.5]nonan-1-ol (Final Product)

This protocol describes the etherification of the intermediate alcohol.

Materials:

  • Spiro[3.5]nonan-1-ol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Ethyl iodide (EtI, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of NaH in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of Spiro[3.5]nonan-1-ol in anhydrous THF dropwise via a syringe. Causality Note: The formation of the alkoxide is the key step. The evolution of hydrogen gas should be observed.

  • Alkylation: After stirring for 30 minutes at 0 °C, add ethyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C.

  • Workup:

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the final product, 3-Ethoxyspiro[3.5]nonan-1-ol.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The 3-Ethoxyspiro[3.5]nonan-1-ol scaffold is an excellent starting point for generating a library of potential kinase inhibitors.

Rationale for Application

The ATP binding site of most kinases contains a "hinge" region that forms key hydrogen bonds with inhibitors, and adjacent hydrophobic pockets. The spiro[3.5]nonane scaffold can be used to:

  • Present a Hinge-Binding Motif: The hydroxyl group can be replaced with a hinge-binding moiety (e.g., an aminopyrimidine, pyrazole, or indole) via nucleophilic substitution or Mitsunobu reaction.

  • Explore Hydrophobic Pockets: The rigid spirocyclic core can project substituents from the ethoxy-bearing side into nearby hydrophobic regions, improving potency and selectivity.

  • Improve Physicochemical Properties: The 3D nature of the scaffold can disrupt planarity, often leading to increased solubility and improved metabolic stability compared to traditional flat scaffolds.[11][12]

Hypothetical Drug Discovery Workflow

G cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening & Profiling cluster_3 Lead Optimization A 3-Ethoxyspiro[3.5]nonan-1-ol B Parallel Synthesis: Attach diverse hinge-binders and hydrophobic groups A->B C Primary Screen: Biochemical Kinase Assay (e.g., Kinase-Glo®) B->C D Hit Confirmation & IC₅₀ Determination C->D E Cellular Potency Assay (e.g., p-ERK Western Blot) D->E F Structure-Activity Relationship (SAR) Studies E->F F->B Iterative Design G ADME & PK Profiling F->G H Lead Candidate G->H

Caption: Workflow for developing kinase inhibitors from the spiro[3.5]nonane scaffold.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for screening compounds against a target kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like BRAF).

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Lower ATP levels (and thus lower luminescence) indicate higher kinase activity, while higher ATP levels indicate inhibition.

Materials:

  • Target kinase enzyme and its specific substrate peptide.

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.).

  • ATP solution (at a concentration near the Kₘ for the target kinase).

  • Test compounds (dissolved in DMSO, serially diluted).

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • White, opaque 384-well assay plates.

  • Multichannel pipette or liquid handler.

  • Plate-reading luminometer.

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound dilution into the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase enzyme and its substrate in the reaction buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in the reaction buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour. Causality Note: This incubation time allows the enzyme to turn over a significant portion of the ATP in the control wells, providing a robust assay window.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin to convert the newly generated ADP back to ATP, which then drives a luminescent reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% activity) and negative (100% activity) controls.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

3-Ethoxyspiro[3.5]nonan-1-ol is a promising, synthetically accessible scaffold for medicinal chemistry. Its inherent three-dimensionality and dual functional handles provide an excellent platform for creating novel compound libraries.[5] While this guide has focused on its application in kinase inhibitor discovery, the scaffold's versatility makes it suitable for exploring other target classes, such as GPCRs and ion channels, where related spiro[3.5]nonane derivatives have already shown significant promise.[5][6][7] Future work should focus on the experimental validation of the proposed synthetic routes and the biological screening of the resulting compound library to fully unlock the therapeutic potential of this novel chemical space.[8]

References

  • The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs. Benchchem.
  • Application Notes and Protocols for Spiro[3.5]nonan-1-OL as a Scaffold for Novel Therapeutic Agents. Benchchem.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).
  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Benchchem.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).
  • Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace.
  • An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential. Benchchem.
  • Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols. Benchchem.
  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry - ACS Publications.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed.
  • Thiophene bioisosteres of spirocyclic σ receptor ligands: relationships between substitution pattern and σ receptor affinity. PubMed.
  • Pharmacological importance of novel spiro derivatives against human pathogenic fungi.
  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI.
  • Spirocyclic Motifs in Natural Products. PMC - NIH.
  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. ResearchGate.
  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. ResearchGate.
  • Spirocyclic Motifs in Natural Products. Encyclopedia MDPI.
  • spiro[3.5]nonan-1-one. Chemical Synthesis Database.
  • 3-Ethoxyspiro[3.5]nonan-1-ol. Sapphire Bioscience.
  • 1354951-03-3|3-Ethoxyspiro[3.5]nonan-1-ol. BLDpharm.
  • A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. Benchchem.
  • 3-ethoxy-2-cyclohexenone. Organic Syntheses Procedure.
  • Phytochemistry, Medicinal Uses, and Beneficial Nutritional Effects of Essential Oils.
  • Research. Kyoto Pharmaceutical University, Division of Medicinal Chemical Sciences, Department of Pharmaceutical Manufacturing Chemistry.
  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. PMC.
  • Correlation Analysis Among the Chemical Composition and Cytotoxic and Antioxidative Activities of a Tessaria absinthioides Decoction for Endorsing Its Potential Application in Oncology. MDPI.

Sources

Application Notes and Protocols: 3-Ethoxyspiro[3.5]nonan-1-ol as a Next-Generation Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition from planar, sp2 -hybridized aromatic structures to sp3 -rich three-dimensional architectures is a defining paradigm shift in 1[1]. This strategy, often referred to as "escaping flatland," is driven by the empirical observation that higher fractions of sp3 carbons ( Fsp3​ ) correlate strongly with improved clinical success rates, enhanced aqueous solubility, and reduced off-target toxicity[2].

Among these 3D architectures, spirocycles—where two rings are fused by a single common quaternary carbon—offer exceptional vectors for projecting pharmacophores into complex protein binding pockets[3]. The spiro[3.5]nonane scaffold, characterized by a cyclobutane ring fused to a cyclohexane ring, is particularly valuable for its rigid framework and unique spatial arrangement[4].

3-Ethoxyspiro[3.5]nonan-1-ol (CAS: 1354951-03-3) represents a highly versatile building block within this class[5]. The causality behind selecting this specific scaffold lies in its tri-functional design:

  • The Spiro[3.5]nonane Core : Imparts significant 3D complexity and restricts conformational flexibility, effectively reducing the entropic penalty upon target binding compared to highly flexible linear chains[6].

  • C3-Ethoxy Group : Acts as a stable, lipophilic modulator and a hydrogen-bond acceptor. Unlike longer alkyl chains, the ethoxy group provides an optimal balance of lipophilicity without introducing excessive rotatable bonds that could compromise binding affinity[3].

  • C1-Hydroxyl Group : Serves as the primary synthetic handle. It can be directly functionalized via Mitsunobu inversion or oxidized to a ketone for subsequent reductive amination, enabling rapid library generation[7].

Physicochemical Profiling

To illustrate the structural advantages of 3-Ethoxyspiro[3.5]nonan-1-ol, we compare its theoretical physicochemical properties against a traditional planar analog (3-ethoxy-1-methylbenzene).

Property3-Ethoxyspiro[3.5]nonan-1-olPlanar Analog (3-Ethoxy-1-methylbenzene)Mechanistic Implication
Fsp3​ 1.00 (11/11 carbons)0.33 (3/9 carbons)Higher Fsp3​ correlates with improved aqueous solubility and clinical translation[2].
3D Conformation Rigid, orthogonal vectorsPlanar, 2D vector projectionSpirocycles occupy binding sites more efficiently than flat aromatics[8].
Metabolic Stability High (fewer aromatic C-H bonds)Moderate (susceptible to aromatic oxidation)Reduced risk of toxic reactive metabolite formation[9].
Rotatable Bonds 2 (Ethoxy group)2 (Ethoxy group)Maintains a low entropic penalty during target engagement[6].

Scaffold Integration Workflow

The integration of 3-Ethoxyspiro[3.5]nonan-1-ol into a hit-to-lead workflow relies on orthogonal functionalization. The workflow below outlines the primary pathway for generating a spirocyclic amine library.

Workflow Scaffold 3-Ethoxyspiro[3.5]nonan-1-ol (Scaffold) Oxidation Mild Oxidation (DMP) Scaffold->Oxidation Retain Core Ketone 3-Ethoxyspiro[3.5]nonan-1-one (Intermediate) Oxidation->Ketone RedAm Reductive Amination (NaBH(OAc)3) Ketone->RedAm Diversify Library Spirocyclic Amines (Lead Compounds) RedAm->Library

Figure 1: Synthetic workflow for integrating 3-Ethoxyspiro[3.5]nonan-1-ol into drug discovery.

Experimental Protocols: Self-Validating Methodologies

Working with strained cyclobutane-containing spirocycles requires careful selection of reagents to prevent ring-opening or skeletal rearrangements. The following protocols are designed as self-validating systems, ensuring high fidelity and yield.

Protocol A: Controlled Oxidation to 3-Ethoxyspiro[3.5]nonan-1-one

Objective : Convert the C1-hydroxyl group to a ketone to enable downstream diversification via reductive amination. Causality & Reagent Selection : The cyclobutane ring is susceptible to acid-catalyzed ring-opening. Therefore, harsh acidic oxidants (e.g., Jones reagent) must be avoided. 7 is selected because it operates under mild, neutral conditions, preserving the integrity of the spiro[3.5]nonane core[7].

Step-by-Step Procedure :

  • Preparation : Dissolve 3-Ethoxyspiro[3.5]nonan-1-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere to prevent moisture-induced degradation of the oxidant.

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv, 12 mmol) portion-wise over 10 minutes. Causality: Cooling controls the initial exothermic reaction and minimizes over-oxidation.

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Validation : Monitor the reaction via TLC (Hexanes:EtOAc 3:1); the complete disappearance of the alcohol spot validates the completion of the oxidation.

  • Quenching & Workup : Quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ and Na2​S2​O3​ (1:1 v/v). Stir vigorously for 30 minutes until the organic layer is clear. Causality: The thiosulfate reduces unreacted DMP and iodinane byproducts, while bicarbonate neutralizes any generated acetic acid, protecting the cyclobutane ring.

  • Isolation : Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford 3-Ethoxyspiro[3.5]nonan-1-one.

Protocol B: Reductive Amination for Library Generation

Objective : Synthesize a library of spirocyclic amines from 3-Ethoxyspiro[3.5]nonan-1-one. Causality & Reagent Selection : Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the optimal reducing agent. It is milder than sodium borohydride and selectively reduces the intermediate iminium ion over the ketone starting material, preventing the reversion to 3-Ethoxyspiro[3.5]nonan-1-ol[7].

Step-by-Step Procedure :

  • Imine Formation : In a dry round-bottom flask, combine 3-Ethoxyspiro[3.5]nonan-1-one (1.0 equiv, 5 mmol) and the desired primary or secondary amine (1.2 equiv, 6 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis : Add glacial acetic acid (1.0 equiv, 5 mmol). Causality: Mild acid catalysis accelerates imine/iminium formation without cleaving the C3-ethoxy ether linkage.

  • Reduction : Add NaBH(OAc)3​ (1.5 equiv, 7.5 mmol) portion-wise at room temperature. Stir the mixture under argon for 12–16 hours.

  • In-Process Validation : Monitor by LC-MS. The presence of the [M+H]+ peak corresponding to the target amine and the absence of the ketone peak validate the reaction's success.

  • Workup : Quench with 1N NaOH to pH 10 to free-base the newly formed amine. Extract with ethyl acetate (3 x 20 mL). Wash with brine, dry over Na2​SO4​ , and concentrate. Purify via reverse-phase preparative HPLC or silica gel chromatography (using a basic modifier like 1% Et3​N to prevent streaking).

References

  • [1] The Spirocycle Surge in Drug Discovery. Drug Hunter. 1

  • [4] Application Notes and Protocols for Spiro[3.5]nonan-1-OL as a Scaffold for Novel Therapeutic Agents. Benchchem. 4

  • [3] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 3

  • [6] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis. 6

  • [9] The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. 9

  • [5] 3-ethoxyspiro[3.5]nonan-1-ol (C11H20O2). PubChemLite. 5

  • [2] Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. 2

  • [8] Spirocycle Library. ChemBridge Corporation. 8

  • [7] Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. CCS Chemistry. 7

Sources

Application Notes and Protocols for Cross-Coupling Reactions with 3-Ethoxyspiro[3.5]nonan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic scaffolds have garnered substantial attention in medicinal chemistry due to their inherent three-dimensional nature.[1][2][3][4] This unique structural feature offers a distinct advantage over flat, aromatic systems by enabling a more precise spatial arrangement of functional groups, which can lead to enhanced pharmacological properties.[2][3] These properties include increased potency, improved selectivity, and better metabolic stability.[1][4] The rigid, yet complex, architecture of molecules like 3-Ethoxyspiro[3.5]nonan-1-ol provides a versatile framework for designing novel therapeutic agents that can effectively explore chemical space.[2][3][5] The spiro[3.5]nonane core, in particular, has been identified as a valuable component in the development of GPR119 agonists for type 2 diabetes, highlighting its therapeutic potential.[1][2]

This guide provides detailed protocols and application notes for leveraging 3-Ethoxyspiro[3.5]nonan-1-ol in various palladium and nickel-catalyzed cross-coupling reactions, which are fundamental for the synthesis of complex molecules in drug discovery.[6][7][8]

Physicochemical Properties of 3-Ethoxyspiro[3.5]nonan-1-ol

A foundational understanding of the physicochemical properties of 3-Ethoxyspiro[3.5]nonan-1-ol is crucial for its application in synthesis. These properties influence its reactivity, solubility, and handling.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₂[9]
Molecular Weight 184.27 g/mol [9]
CAS Number 1354951-03-3[9][10]
Appearance Likely a colorless oil or low-melting solidInferred
Solubility Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)Inferred

Synthetic Strategy for 3-Ethoxyspiro[3.5]nonan-1-ol

While a direct, detailed synthesis of 3-Ethoxyspiro[3.5]nonan-1-ol is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds like Spiro[3.5]nonan-1-ol.[11] The synthesis would likely commence with the corresponding ketone, 3-Ethoxyspiro[3.5]nonan-1-one.

A general protocol for the reduction of the ketone to the desired secondary alcohol is as follows:

Protocol 1: Synthesis of 3-Ethoxyspiro[3.5]nonan-1-ol via Ketone Reduction

  • Dissolution: Dissolve 3-Ethoxyspiro[3.5]nonan-1-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1–1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases.

  • Work-up: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude 3-Ethoxyspiro[3.5]nonan-1-ol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Cross-Coupling Reactions: A Gateway to Structural Diversity

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[6][7][8] For a secondary alcohol like 3-Ethoxyspiro[3.5]nonan-1-ol, several key cross-coupling strategies can be employed.

Diagram 1: General Workflow for Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 3-Ethoxyspiro[3.5]nonan-1-ol Coupling Partner (Aryl/Vinyl Halide, Amine, Alkyne) Inert_Atmosphere Degas with N2 or Ar Reagents->Inert_Atmosphere Combine Catalyst_System Palladium or Nickel Precatalyst Ligand Base Catalyst_System->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., THF, Dioxane, Toluene) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Characterize

Caption: A generalized workflow for performing cross-coupling reactions.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[6][7] This reaction is critical for synthesizing aryl amines, which are prevalent in pharmaceuticals.[12]

Rationale for Protocol Selection: Recent advancements in ligand design have enabled the efficient coupling of secondary alcohols.[13][14][15][16][17] For the Buchwald-Hartwig amination of 3-Ethoxyspiro[3.5]nonan-1-ol, a palladium catalyst system with a sterically hindered biarylphosphine ligand is recommended to facilitate the reductive elimination step, which is often rate-limiting for C-O and C-N bond formation.[13][16] The use of a strong base like sodium tert-butoxide is crucial for the deprotonation of the alcohol to form the active nucleophile.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

  • Reaction: 3-Ethoxyspiro[3.5]nonan-1-ol with an Aryl Halide and an Amine

  • Catalyst System: Pd₂(dba)₃ / Biarylphosphine Ligand (e.g., RuPhos, XPhos)

  • Base: Sodium tert-butoxide (NaOtBu)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and the biarylphosphine ligand (2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add 3-Ethoxyspiro[3.5]nonan-1-ol (1.2-1.5 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Stir the mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective Pd(0) or Pd(II) sources.
Ligand RuPhos, XPhos, or similar biarylphosphinesBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base NaOtBu or K₃PO₄Strong, non-nucleophilic base to deprotonate the alcohol and amine.
Solvent Toluene or DioxaneAnhydrous, high-boiling solvents suitable for cross-coupling.
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArOR L₂Pd(II)(Ar)(OR) PdII_ArX->PdII_ArOR ROH, Base Ligand_Ex Ligand Exchange PdII_ArOR->Pd0 Product Ar-OR PdII_ArOR->Product RedElim Reductive Elimination Base_Deprot Base Deprotonation

Caption: Simplified catalytic cycle for C-O coupling.

Suzuki-Miyaura Coupling: Building C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp³) bonds by reacting an organoboron species with an organic halide.[18][19][20][21] This reaction is widely used in pharmaceutical development.[19][22]

Rationale for Protocol Selection: For the Suzuki coupling of a secondary alcohol derivative, it is often necessary to first convert the alcohol into a better leaving group, such as a mesylate or tosylate. Alternatively, nickel-based catalyst systems have shown promise for the direct coupling of alcohols.[18][22][23] A one-pot procedure involving in-situ activation of the alcohol can be highly efficient.[18]

Protocol 3: Nickel-Catalyzed Suzuki-Miyaura Coupling (One-Pot)

  • Reaction: 3-Ethoxyspiro[3.5]nonan-1-ol with an Arylboronic Acid

  • Catalyst System: NiCl₂(dme) / Ligand (e.g., dtbbpy)

  • Activating Agent: Methanesulfonyl chloride (MsCl)

Step-by-Step Procedure:

  • Activation: In an oven-dried Schlenk tube under an inert atmosphere, dissolve 3-Ethoxyspiro[3.5]nonan-1-ol (1.0 eq) in anhydrous THF. Add triethylamine (1.5 eq) and cool to 0 °C. Slowly add methanesulfonyl chloride (1.2 eq) and stir for 1 hour at room temperature.

  • Catalyst Preparation: In a separate Schlenk tube, add NiCl₂(dme) (5-10 mol%) and the ligand (10-20 mol%).

  • Reagent Addition: To the catalyst mixture, add the arylboronic acid (1.5 eq) and a suitable base (e.g., K₃PO₄, 3.0 eq).

  • Reaction: Add the solution of the in-situ-formed mesylate to the catalyst mixture. Heat the reaction to 60-80 °C and stir until complete.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2.

Table 3: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst NiCl₂(dme) or Pd(PPh₃)₄Nickel catalysts are often effective for C(sp³)-C(sp²) coupling. Palladium is a classic choice.
Ligand dtbbpy (for Ni), SPhos (for Pd)Electron-donating ligands stabilize the metal center and facilitate the catalytic cycle.
Boron Source Arylboronic acid or Arylboronic acid pinacol esterReadily available and generally stable organoboron reagents.
Base K₃PO₄ or Cs₂CO₃Essential for the transmetalation step.[19]
Solvent THF, Dioxane, or Toluene/WaterChoice depends on the specific catalyst system and substrates.
Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the most common method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[24][25][26][27][28] This reaction is valuable for creating rigid linkers in drug molecules.

Rationale for Protocol Selection: Similar to the Suzuki coupling, direct Sonogashira coupling of an alcohol is challenging. The alcohol must first be converted to a suitable electrophile. However, for this guide, we will focus on coupling a derivative of the spirocycle, for instance, an iodinated version, which would be a more conventional approach. For the purpose of this guide, we will assume the availability of a halo-substituted spiro[3.5]nonane derivative.

Protocol 4: Palladium/Copper-Catalyzed Sonogashira Coupling

  • Reaction: Halo-spiro[3.5]nonane derivative with a Terminal Alkyne

  • Catalyst System: PdCl₂(PPh₃)₂ / CuI

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve the halo-spiro[3.5]nonane derivative (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a degassed solvent mixture of THF and the amine base (e.g., TEA).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%).

  • Reaction: Stir the reaction mixture at room temperature to 50 °C until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through Celite to remove the ammonium salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Table 4: Recommended Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Standard, effective palladium catalysts for Sonogashira reactions.
Copper Co-catalyst CuIActivates the alkyne for transmetalation.[25]
Base TEA or DIPAActs as both a base and a solvent, neutralizing the HX byproduct.[25]
Solvent THF, DMF, or AcetonitrilePolar aprotic solvents are generally effective.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.[25]

Troubleshooting and Optimization

Cross-coupling reactions can sometimes be challenging. Below is a decision tree to aid in troubleshooting common issues.

Diagram 3: Troubleshooting Decision Tree

G Start Low or No Conversion Check_Reagents Reagents pure & dry? Start->Check_Reagents Check_Atmosphere Inert atmosphere maintained? Check_Reagents->Check_Atmosphere Yes Failure Still No Improvement Check_Reagents->Failure No Increase_Temp Increase Temperature Check_Atmosphere->Increase_Temp Yes Check_Atmosphere->Failure No Change_Ligand Screen Different Ligands Increase_Temp->Change_Ligand No Improvement Success Reaction Improved Increase_Temp->Success Improvement Change_Base Try a Stronger/Different Base Change_Ligand->Change_Base No Improvement Change_Ligand->Success Improvement Change_Solvent Screen Solvents Change_Base->Change_Solvent No Improvement Change_Base->Success Improvement Change_Solvent->Success Improvement Change_Solvent->Failure No Improvement

Caption: A decision tree for troubleshooting cross-coupling reactions.

Conclusion

3-Ethoxyspiro[3.5]nonan-1-ol represents a valuable building block for the synthesis of novel, three-dimensional molecules with significant potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to successfully employ this spirocyclic alcohol in a variety of powerful cross-coupling reactions. By understanding the principles behind these transformations and carefully selecting the reaction conditions, scientists can efficiently generate libraries of complex molecules for biological screening and lead optimization.

References

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374. [Link]

  • Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols. (2020).
  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369-5374. [Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. (2020). ResearchGate. [Link]

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. PMC. [Link]

  • Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. (2020). Angewandte Chemie International Edition. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Taylor & Francis Online. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Naphthyl and Quinolyl Alcohols with Boronic Acids. (2019). Organic Letters. [Link]

  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. (2025). Journal of the American Chemical Society. [Link]

  • Sonogashira coupling. Golden. [Link]

  • Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. (2006). Journal of the American Chemical Society. [Link]

  • Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling. Macmillan Group. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. (2004). Organic Letters. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)-C(sp2) Bond Formation from Nontraditional Precursors. ResearchGate. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthesizing chiral spiro compounds using asymmetric amination chemistry. ResearchGate. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. PMC. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). Organometallics. [Link]

  • TRANSITION METAL-CATALYZED COUPLINGS REACTIONS. Chemie Brunschwig. [Link]

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT. [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. [Link]

  • Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry. [Link]

  • Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH. [Link]

  • 3-ethoxy-2-cyclohexenone. Organic Syntheses Procedure. [Link]

  • Spiro[3.5]nonan-1-OL. PubChem. [Link]

Sources

Application Note: A Scalable, Two-Stage Synthesis of 3-Ethoxyspiro[3.5]nonan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Spirocyclic scaffolds have become increasingly vital in modern drug discovery, prized for their rigid, three-dimensional structures that offer a unique exploration of chemical space compared to traditional flat, aromatic systems.[1] This conformational constraint can significantly enhance binding affinity, improve selectivity for biological targets, and confer favorable pharmacokinetic properties.[2] The spiro[3.5]nonane core, featuring a cyclobutane ring fused to a cyclohexane ring, serves as a valuable and synthetically accessible framework for building diverse compound libraries.[1]

This application note details a robust and scalable two-stage synthetic strategy for producing 3-Ethoxyspiro[3.5]nonan-1-ol, a functionalized building block with potential applications in medicinal chemistry and materials science. While direct biological data for this specific molecule is limited, its structural motifs are present in a wide range of biologically active compounds.[1] The proposed synthesis circumvents the challenges of direct functionalization by employing a photochemical [2+2] cycloaddition to construct the core ethoxy-oxetane intermediate, followed by a reductive ring-opening to yield the target cyclobutanol. This approach is designed for efficiency, scalability, and high selectivity.

Table 1: Chemical Identifiers for 3-Ethoxyspiro[3.5]nonan-1-ol

IdentifierValue
CAS Number 1354951-03-3[3][4]
Molecular Formula C₁₁H₂₀O₂[3]
Molecular Weight 184.27 g/mol [3]
IUPAC Name 3-Ethoxyspiro[3.5]nonan-1-ol

Discussion of Synthetic Strategy

The synthesis of 3-Ethoxyspiro[3.5]nonan-1-ol presents a unique challenge: the stereocontrolled installation of two oxygen-containing functional groups on the cyclobutane ring of a spirocyclic system. A linear synthesis starting from the unsubstituted spiro[3.5]nonan-1-one[5] would require multiple steps of functional group interconversion with potential regioselectivity issues, making it ill-suited for scale-up.

Therefore, a convergent and highly efficient strategy was devised based on the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between an excited carbonyl compound and an alkene to form an oxetane ring.[6] This reaction is a cornerstone of photochemical synthesis, capable of constructing strained four-membered rings in a single, atom-economical step.[7][8]

Our strategy involves two key stages:

  • Stage 1: Paternò–Büchi [2+2] Cycloaddition. Cyclohexanone is reacted with ethyl vinyl ether under UV irradiation. The photoexcited ketone adds to the electron-rich alkene, regioselectively forming the key intermediate, 1-oxa-3-ethoxyspiro[3.5]nonane. The regioselectivity is dictated by the formation of the more stable 1,4-biradical intermediate during the reaction mechanism.[8][9] This step efficiently constructs the complete spirocyclic carbon skeleton with the desired ethoxy group precursor already in place.

  • Stage 2: Reductive Ring-Opening. The resulting oxetane intermediate is subjected to reductive cleavage. This step opens the strained four-membered ether ring to generate the final cyclobutanol product. This method is advantageous as it directly converts the oxetane into the desired 1,3-hydroxy-ethoxy pattern on the cyclobutane ring.

This two-stage approach is highly amenable to scale-up due to its operational simplicity, high convergence, and the avoidance of complex multi-step functionalizations.

G cluster_start Starting Materials cluster_stage1 Stage 1: Photochemical Cycloaddition cluster_intermediate Key Intermediate cluster_stage2 Stage 2: Reductive Ring-Opening cluster_final Final Product Cyclohexanone Cyclohexanone PB_Reaction Paternò-Büchi Reaction (UV Irradiation, hν) Cyclohexanone->PB_Reaction Reactants EVE Ethyl Vinyl Ether EVE->PB_Reaction Reactants Oxetane 1-Oxa-3-ethoxyspiro[3.5]nonane PB_Reaction->Oxetane Forms oxetane ring Reduction Reductive Ring-Opening (e.g., LiAlH₄) Oxetane->Reduction Substrate for reduction FinalProduct 3-Ethoxyspiro[3.5]nonan-1-ol Reduction->FinalProduct Yields target alcohol

Figure 1. Overall synthetic workflow for 3-Ethoxyspiro[3.5]nonan-1-ol.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Rationale: This protocol utilizes a photochemical [2+2] cycloaddition. The use of a quartz vessel is critical as standard borosilicate glass will block the required short-wavelength UV light. Degassing the solution is essential because dissolved oxygen can quench the excited triplet state of the ketone, inhibiting the reaction.[7] Ethyl vinyl ether is used in excess to maximize the capture of the excited cyclohexanone and suppress potential side reactions like ketone dimerization.

Materials:

  • Cyclohexanone (1.0 equiv)

  • Ethyl vinyl ether (3.0 equiv), stabilized

  • Acetonitrile, anhydrous (photochemical grade)

  • Nitrogen or Argon gas for degassing

Equipment:

  • Quartz photoreactor vessel with a cooling jacket

  • Medium-pressure mercury vapor lamp (e.g., 450W)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a quartz photoreactor vessel, dissolve cyclohexanone (1.0 equiv) in anhydrous acetonitrile to make a 0.1 M solution.

  • Add ethyl vinyl ether (3.0 equiv) to the solution.

  • Seal the vessel and degas the mixture for 30 minutes by bubbling a gentle stream of nitrogen or argon gas through the solution.

  • Place the vessel in the photoreactor apparatus and commence stirring. Circulate coolant (e.g., water at 15-20 °C) through the cooling jacket to maintain a constant temperature.

  • Turn on the mercury lamp to initiate the reaction.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically withdrawing small aliquots. The reaction is typically complete within 8-12 hours.

  • Once the starting cyclohexanone is consumed, turn off the lamp and stop the reaction.

  • Transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile and excess ethyl vinyl ether.

  • The resulting crude oil, primarily 1-oxa-3-ethoxyspiro[3.5]nonane, can be purified by vacuum distillation or used directly in the next stage if GC analysis shows sufficient purity (>90%).

In-Process Controls:

  • TLC: Silica gel, eluent: 95:5 Hexane/Ethyl Acetate. Visualize with potassium permanganate stain.

  • GC-MS: To confirm the formation of the product with the correct mass and monitor the disappearance of cyclohexanone.

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of opening the strained oxetane ring to form the desired alcohol. The reaction is highly exothermic and produces flammable hydrogen gas upon quenching; therefore, extreme caution, an inert atmosphere, and controlled (slow) additions at low temperatures are mandatory. The regioselectivity of the ring-opening is expected to yield the desired 1,3-disubstituted cyclobutanol.

Materials:

  • Crude 1-Oxa-3-ethoxyspiro[3.5]nonane (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄, 1.5 equiv)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask with a reflux condenser and dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Set up a dry three-necked flask under an inert atmosphere.

  • Carefully add anhydrous diethyl ether (or THF) to the flask, followed by the portion-wise addition of LiAlH₄ (1.5 equiv). Stir the resulting suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve the crude 1-oxa-3-ethoxyspiro[3.5]nonane (1.0 equiv) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the oxetane solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting oxetane.

  • Once complete, cool the reaction mixture back to 0 °C.

  • Work-up (Fieser method): Quench the reaction with extreme caution by the sequential, dropwise addition of:

    • Deionized water (X mL, where X = grams of LiAlH₄ used).

    • 15% NaOH solution (X mL).

    • Deionized water (3X mL).

  • Stir the resulting granular white precipitate vigorously for 30 minutes until it is easily filterable.

  • Filter the mixture through a pad of Celite®, washing the precipitate with additional diethyl ether.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 3-Ethoxyspiro[3.5]nonan-1-ol.

  • Purify the final product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Process Scale-Up Considerations

Scaling this synthesis from the lab bench to pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Table 2: Key Parameters for Scale-Up

ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (1-10 kg)Rationale & Justification
Photoreactor Quartz immersion well flaskFlow reactor with UV lamps or large-scale batch photoreactorFlow chemistry offers superior light penetration, temperature control, and safety for photochemical reactions at scale.
Heating/Cooling Ice baths, heating mantlesJacketed reactor with automated temperature control unitPrecise temperature control is critical for managing exothermic events (LiAlH₄ reduction) and maintaining optimal reaction rates.
Reagent Addition Dropping funnel, syringe pumpMetering pumps for controlled, automated additionEnsures consistent addition rates, improves safety by preventing uncontrolled exotherms, and enhances batch-to-batch reproducibility.
Work-up Separatory funnel extractionJacketed reactor with bottom outlet valve for phase separationMinimizes manual handling of large volumes of flammable solvents and allows for more efficient and contained phase separations.
Purification Flash column chromatographyVacuum distillation or crystallizationChromatography is not economically viable for large quantities. Distillation (if bp allows) or developing a crystallization protocol is essential for cost-effective purification.
Solvent Choice Anhydrous ethers (Et₂O, THF)Consider higher-boiling point ethers (e.g., MTBE, 2-MeTHF)Higher-boiling point solvents reduce losses due to evaporation and can be safer to handle at scale. 2-MeTHF is often considered a "greener" alternative to THF.

References

  • Benchchem. (2025). An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential.
  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 18(9), 11384-11428. Available at: [Link]

  • Benchchem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • Grokipedia. Paternò–Büchi reaction.
  • Guidechem. 9-but-3-enyl-1-ethoxy-3-spiro[3.5]nonanone.
  • Radboud Repository. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Beilstein Journal of Organic Chemistry. (2011). Formation of macrocyclic lactones in the Paternò–Büchi dimerization reaction.
  • Wikipedia. Paternò–Büchi reaction. Available at: [Link]

  • Radboud University. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Available at: [Link]

  • Chemical Synthesis Database. spiro[3.5]nonan-1-one.
  • ACS Publications. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Available at: [Link]

  • ResearchGate. (2025). Oxetane Synthesis through the Paternò-Büchi Reaction. Available at: [Link]

  • ACS Omega. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Available at: [Link]

  • Organic Syntheses. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Available at: [Link]

  • PubChem. Spiro[3.5]nonan-1-one. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low solubility of 3-Ethoxyspiro[3.5]nonan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Ethoxyspiro[3.5]nonan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, we provide in-depth, experience-driven answers to common questions, detailed protocols, and troubleshooting logic to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

Q1: What is 3-Ethoxyspiro[3.5]nonan-1-ol, and what are its key structural features influencing solubility?

3-Ethoxyspiro[3.5]nonan-1-ol (CAS: 1354951-03-3) is a spirocyclic compound.[1][2] Its structure consists of a central spiro carbon atom connecting a cyclobutane ring and a cyclohexane ring. The key features influencing its solubility are:

  • Spiro[3.5]nonane Core : This rigid, non-polar hydrocarbon scaffold is the dominant feature of the molecule. Its large, hydrophobic surface area is the primary reason for its low solubility in aqueous solutions. The study of similar drug-like spiro-compounds has shown that such bulky, non-polar structures inherently limit water solubility.[3][4][5]

  • Polar Functional Groups : The molecule possesses two polar groups: a hydroxyl (-OH) group and an ethoxy (-O-CH2CH3) group. While the hydroxyl group can participate in hydrogen bonding as both a donor and acceptor, and the ether oxygen can act as a hydrogen bond acceptor, their influence is often insufficient to overcome the hydrophobicity of the large carbon framework.

Based on its structure, the compound is predicted to have a high octanol-water partition coefficient (XlogP of 2.3), indicating a preference for lipid-like environments over aqueous ones.[6]

Q2: I'm observing very low solubility of this compound in my aqueous buffer (e.g., PBS pH 7.4). Is this expected?

Yes, this is entirely expected. As established, the large non-polar surface area of the spiro[3.5]nonane skeleton is the main contributor to its poor aqueous solubility. Many novel chemical entities, particularly those with complex ring structures like spiro-compounds, exhibit low water solubility, which can be a significant hurdle for in-vitro and in-vivo studies.[7] The solubility of similar spiro-derivatives in buffer solutions (pH 7.4) has been shown to be limited.[3][4][5]

Troubleshooting Low Solubility: A Stepwise Guide

This section provides a logical progression of techniques to address solubility issues, from simple solvent adjustments to more advanced formulation strategies.

Q3: What is the first step I should take to dissolve 3-Ethoxyspiro[3.5]nonan-1-ol for my experiments?

The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This is a standard practice for handling poorly soluble compounds.[8]

Recommended Solvents for Stock Solution:

  • Dimethyl Sulfoxide (DMSO) : This is the most common and highly effective polar aprotic solvent for dissolving a wide range of compounds for biological screening.[9]

  • Ethanol : A polar protic solvent that is also widely used, especially when DMSO is not suitable for the experimental system.[10]

  • Dimethylformamide (DMF) : Another polar aprotic solvent, similar in utility to DMSO.

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Weighing : Accurately weigh the required amount of 3-Ethoxyspiro[3.5]nonan-1-ol powder.

  • Solvent Addition : Add the chosen organic solvent (e.g., DMSO) to the powder to achieve a high, practical concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution : Facilitate dissolution by vortexing and/or gentle sonication. Ensure the solution is completely clear with no visible particulates.

  • Storage : Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

Q4: I have a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is a common problem known as "precipitation upon dilution." It occurs because the highly solubilizing environment of the pure organic solvent is lost when diluted into the aqueous buffer. The key is to employ strategies that keep the compound in solution at the final working concentration.

The following workflow provides a decision-making process for troubleshooting this issue.

G start Start: Compound precipitates in aqueous buffer check_dmso Is the final DMSO concentration <0.5%? start->check_dmso cosolvency Strategy 1: Introduce a Co-solvent check_dmso->cosolvency Yes reassess Reassess Experiment: Lower final concentration or consider solid dispersion check_dmso->reassess No (High DMSO may be toxic) cosolvent_protocol See Protocol 2: Co-solvent Formulation cosolvency->cosolvent_protocol success Success: Clear Solution Achieved cosolvency->success Success surfactant Strategy 2: Add a Surfactant cosolvent_protocol->surfactant Still precipitates surfactant_protocol See Protocol 3: Surfactant-Assisted Solubilization surfactant->surfactant_protocol surfactant->success Success cyclodextrin Strategy 3: Use Cyclodextrin Encapsulation surfactant_protocol->cyclodextrin Still precipitates cyclodextrin_protocol See Protocol 4: Cyclodextrin Inclusion Complex cyclodextrin->cyclodextrin_protocol cyclodextrin->success Success cyclodextrin_protocol->reassess Still precipitates

Caption: Troubleshooting workflow for compound precipitation.

Q5: What are co-solvents and how do I use them?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[12][13] They work by reducing the polarity of the aqueous environment.[14][15] Common co-solvents used in preclinical formulations include polyethylene glycols (PEGs) and propylene glycol.[7][10][16]

Protocol 2: Co-solvent Formulation for In-Vitro Dilution

This protocol is adapted from common laboratory practices for formulating poorly soluble compounds.[7]

  • Objective : Prepare a 100 µM working solution from a 10 mM DMSO stock, with a final vehicle concentration of 1% DMSO, 10% PEG400.

  • Prepare Intermediate Solution :

    • In a sterile microcentrifuge tube, mix 90 µL of PEG400 with 10 µL of your 10 mM DMSO stock solution.

    • Vortex thoroughly. This creates a 1 mM intermediate solution in a 90:10 PEG400:DMSO vehicle.

  • Final Dilution :

    • Add 100 µL of the intermediate solution to 900 µL of your aqueous assay buffer.

    • Vortex immediately and thoroughly. The final solution should be clear.

  • Control : Remember to prepare a vehicle control using the same co-solvent concentrations but without the compound.

Q6: Co-solvents didn't work. What is the next step?

If co-solvents alone are insufficient, the next step is to use a surfactant. Surfactants, such as Tween® 80 (Polysorbate 80), form micelles in aqueous solutions.[9] These micelles have a hydrophobic core that can encapsulate the drug molecule, presenting a hydrophilic exterior to the water, thereby increasing solubility.[9]

Protocol 3: Surfactant-Assisted Solubilization

This protocol builds upon the co-solvent method by incorporating a surfactant.

  • Objective : Prepare a 100 µM working solution using a vehicle of 5% DMSO, 10% PEG400, and 1% Tween® 80.

  • Prepare Vehicle : In a sterile tube, prepare the vehicle by mixing:

    • 50 µL DMSO

    • 100 µL PEG400

    • 10 µL Tween® 80

    • 840 µL assay buffer

    • Vortex until the solution is homogeneous.

  • Dissolution : Add the required volume of your high-concentration stock solution directly to this pre-formulated vehicle to achieve your final desired concentration. Vortex immediately.

Q7: I need a solution for in-vivo studies and am concerned about toxicity. Are there more advanced options?

For in-vivo applications or when other methods fail, cyclodextrins are an excellent choice.[17][18] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][19] They can encapsulate hydrophobic drug molecules, like 3-Ethoxyspiro[3.5]nonan-1-ol, forming an "inclusion complex" that is highly water-soluble.[19][20] This complexation can significantly increase aqueous solubility and bioavailability.[17][21] Studies on other spirocyclic compounds have demonstrated a four-fold increase in water solubility using β-cyclodextrins.[22]

Table 1: Common Cyclodextrins and Their Properties

Cyclodextrin DerivativeKey FeaturesPrimary Application
HP-β-CD (Hydroxypropyl-β-cyclodextrin)High aqueous solubility, low toxicity.Parenteral and oral formulations.[19]
SBE-β-CD (Sulfobutylether-β-cyclodextrin)High aqueous solubility, negatively charged.Parenteral formulations, improves stability.[]
M-β-CD (Methyl-β-cyclodextrin)High solubilizing capacity.Primarily for in-vitro use due to higher toxicity.[22]

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

This protocol is based on the kneading method, a common technique for forming drug-cyclodextrin complexes.[17]

  • Molar Ratio : Determine the molar ratio of drug to cyclodextrin. A 1:1 molar ratio is a good starting point.

  • Weighing : Weigh out the appropriate amounts of 3-Ethoxyspiro[3.5]nonan-1-ol and HP-β-CD.

  • Kneading :

    • Place the HP-β-CD powder in a mortar.

    • Add a minimal amount of a water/ethanol (50:50) mixture to form a thick, consistent paste.

    • Add the drug powder to the paste and knead thoroughly for 30-45 minutes.

    • During kneading, the solvent will slowly evaporate.

  • Drying : Dry the resulting solid mass in an oven at 40-50°C or under a vacuum until a constant weight is achieved.

  • Final Product : The resulting amorphous powder is the inclusion complex, which should be readily soluble in aqueous buffers. Test the solubility of this powder to confirm successful complexation.

Summary of Troubleshooting Strategies

MethodMechanism of ActionAdvantagesConsiderations
Stock Solution in Organic Solvent Dissolves compound in a non-polar environment.Simple, standard procedure for initial dissolution.Compound may precipitate upon aqueous dilution.
Co-solvency Reduces the polarity of the aqueous solvent system.[14]Simple to implement, effective for many compounds.[10]Potential for co-solvent toxicity at high concentrations.[10]
Surfactant Micellization Encapsulates the hydrophobic drug within micelles.[9]Highly effective for very insoluble compounds.Potential for cell toxicity or interference with assays.
Cyclodextrin Complexation Forms a water-soluble host-guest inclusion complex.[19][20]Significant solubility enhancement, increases bioavailability, low toxicity (HP-β-CD).[17][19]Requires a more involved preparation process.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Jain, A., et al. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical and Scientific Innovation, 1(1), 1-8. [Link]

  • Kaur, T., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(6), 1-12. [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Sinha, S., & Kumar, A. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 244-256. [Link]

  • Kumar, S., & Singh, A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 12(4), 184-192. [Link]

  • Shayan, M., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 51, 437-446. [Link]

  • Singh, A., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 115-123. [Link]

  • Singh, V., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 80(2), 1-10. [Link]

  • NextSDS. (n.d.). 3-ethoxyspiro[3.5]nonan-1-ol — Chemical Substance Information. NextSDS. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO. [Link]

  • Kumar, A., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1759. [Link]

  • Perlovich, G. L., et al. (2021). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 26(11), 3345. [Link]

  • PubChem. (n.d.). 3-ethoxyspiro[3.5]nonan-1-ol. National Center for Biotechnology Information. [Link]

  • Perlovich, G. L., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 57(7), 1891-1899. [Link]

  • Perlovich, G. L., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data. [Link]

  • Perlovich, G. L., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data. [Link]

  • NextSDS. (n.d.). 3-ethoxyspiro[3.5]nonan-1-amine — Chemical Substance Information. NextSDS. [Link]

  • McKeown, N. B., & Pawlow, J. H. (1996). Novel spiro-polymers with enhanced solubility. Chemical Communications, (10), 1179-1180. [Link]

  • LibreTexts Chemistry. (2025, August 18). 2.5: Preparing Solutions. LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Ethoxyspiro[3.5]nonan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As spirocyclic scaffolds gain significant traction in drug discovery due to their inherent three-dimensional nature—which improves potency, selectivity, and pharmacokinetic properties compared to flat aromatic structures[1]—the demand for robust synthetic routes has surged.

Synthesizing 3-ethoxyspiro[3.5]nonan-1-ol presents unique challenges, primarily concerning the kinetic trapping of reactive intermediates and the stability of the highly strained cyclobutane ring during reduction. This guide provides validated protocols, optimization data, and troubleshooting strategies to ensure high-yield, reproducible synthesis.

Synthetic Workflow & Mechanistic Pathway

The most direct and scalable route to the 3-ethoxyspiro[3.5]nonan-1-ol scaffold involves a two-phase process: a [2+2] cycloaddition to form the spiro-cyclobutanone core, followed by a chemoselective reduction[2].

Workflow A Cyclohexanecarbonyl Chloride + Triethylamine (Base) C [2+2] Cycloaddition (0 °C to RT, 12 h) A->C B Ethyl Vinyl Ether (Trapping Agent / Solvent) B->C D 3-Ethoxyspiro[3.5]nonan-1-one (Key Intermediate) C->D E NaBH4 Reduction (MeOH, 0 °C, 2 h) D->E F 3-Ethoxyspiro[3.5]nonan-1-ol (Target Scaffold) E->F

Synthetic workflow for 3-ethoxyspiro[3.5]nonan-1-ol via [2+2] cycloaddition and reduction.

Self-Validating Standard Operating Procedures (SOPs)

Phase 1: [2+2] Cycloaddition (Synthesis of 3-Ethoxyspiro[3.5]nonan-1-one)

Mechanism & Causality: This reaction relies on the in situ generation of pentamethyleneketene from cyclohexanecarbonyl chloride using triethylamine. Because ketenes are highly prone to dimerization, ethyl vinyl ether is used in massive excess (acting as the solvent) to kinetically favor the[2+2] cycloaddition over ketene-ketene dimerization.

  • Preparation: Dissolve cyclohexanecarbonyl chloride (1.0 eq) in neat ethyl vinyl ether (10.0 eq) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Ketene Generation: Add triethylamine (1.2 eq) dropwise over 1 hour.

    • Causality: Slow addition maintains a low steady-state concentration of the highly reactive ketene, minimizing the formation of the crystalline ketene dimer byproduct.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC) / Self-Validation: Analyze a crude aliquot by IR spectroscopy. The complete disappearance of the acid chloride stretch (~1800 cm⁻¹) and the absence of a strong, persistent ketene stretch (~2100 cm⁻¹) confirm the reaction has reached the endpoint.

  • Workup: Concentrate under reduced pressure, precipitate the triethylamine hydrochloride salts with hexane, filter, and purify the filtrate via silica gel chromatography.

Phase 2: Ketone Reduction (Synthesis of 3-Ethoxyspiro[3.5]nonan-1-ol)

Mechanism & Causality: The spiro-cyclobutanone intermediate is highly sensitive to base-catalyzed ring-opening (retro-aldol type cleavage).2 provides a mild, chemoselective reduction[2]. Methanol accelerates the reaction by acting as an electrophilic activator and a rapid proton source.

  • Preparation: Dissolve 3-ethoxyspiro[3.5]nonan-1-one (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Temperature Control: Cool the solution strictly to 0 °C.

  • Hydride Delivery: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating that could trigger cyclobutane ring cleavage.

  • Maturation: Stir at 0 °C for 2 hours.

  • In-Process Control (IPC) / Self-Validation: Quench a 0.1 mL aliquot in 1M HCl, extract with EtOAc, and evaluate via TLC (Hexane/EtOAc 8:2). The ketone starting material (Rf ~0.6) must be completely converted to the more polar alcohol (Rf ~0.3).

  • Workup: Quench the bulk reaction carefully with 1M HCl to neutralize residual hydrides, extract with diethyl ether (3x volume), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product[2].

Quantitative Optimization Data

To assist in troubleshooting, the following tables summarize the empirical data driving our protocol parameters.

Table 1: Optimization of[2+2] Cycloaddition Conditions

Solvent SystemTemp (°C)Ethyl Vinyl Ether (eq)Triethylamine Addition RateKetone Yield (%)Dimer Formation (%)
Dichloromethane252.0Bolus (1 min)1575
Toluene0 to 255.0Dropwise (30 min)4540
Neat (EVE) 0 to 25 10.0 Dropwise (60 min) 82 <5

Table 2: Optimization of Reduction Conditions

Hydride SourceSolventTemp (°C)Reaction Time (h)Yield (%)d.r. (cis:trans)Ring-Opening (%)
LiAlH₄THF251451:140
NaBH₄Ethanol253783:110
NaBH₄ Methanol 0 2 94 5:1 <1

Troubleshooting & FAQs

Q1: Why am I seeing a large amount of a crystalline byproduct instead of the spiro-ketone in Phase 1? A1: You are likely observing the formation of the pentamethyleneketene dimer. Ketenes will rapidly self-react if they are not immediately trapped. To resolve this, ensure you are using a vast excess of ethyl vinyl ether (acting as the solvent) and strictly adhere to the 1-hour dropwise addition of triethylamine to keep the steady-state concentration of the ketene extremely low.

Q2: During the reduction step, my yield drops significantly, and NMR shows acyclic aliphatic byproducts. What is happening? A2: Cyclobutanones are highly susceptible to base-catalyzed ring cleavage (retro-aldol reaction). If the reduction is carried out at elevated temperatures, or if you substitute NaBH₄ with a stronger, more basic hydride source like LiAlH₄, the strained 4-membered ring will open. Maintain the reaction strictly at 0 °C and use mild NaBH₄ in methanol.

Q3: The diastereomeric ratio (d.r.) of my 3-ethoxyspiro[3.5]nonan-1-ol is inconsistent. What drives this selectivity? A3: The reduction of 3-ethoxyspiro[3.5]nonan-1-one creates a new stereocenter at C1. Hydride delivery typically occurs from the less sterically hindered face of the folded cyclobutane ring. Using cold methanol maximizes the kinetic preference, yielding a 5:1 ratio favoring the cis-isomer (where the hydroxyl and ethoxy groups reside on the same face). If your d.r. is dropping, ensure your cooling bath is properly maintained at 0 °C throughout the hydride addition.

Q4: Are there alternative catalytic methods to access similar spirocyclic alcohols if the [2+2] route fails? A4: Yes. Recent advances in 3, including spiro[3.5]nonan-1-ol products, via the coupling of aryl boronic acids with cyclic aldehydes[3]. Additionally, 4 can yield complex cyclobutanols[4]. However, for the specific 3-ethoxy substitution pattern, the [2+2] cycloaddition approach remains the most direct and atom-economical route.

References

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis - CCS Chemistry. URL:[Link]

  • Fe-catalyzed Highly Selective Ring Expansion of Alkynylcyclopropyl Alkanols to Cyclobutanols - The Royal Society of Chemistry. URL:[Link]

Sources

purification techniques for 3-Ethoxyspiro[3.5]nonan-1-ol mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic compound purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Ethoxyspiro[3.5]nonan-1-ol (C₁₁H₂₀O₂) 1.

The spirocyclic core imparts a rigid three-dimensional architecture that restricts conformational flexibility 2. Because the hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups are both located on the cyclobutane ring, syntheses typically yield a mixture of cis and trans diastereomers. This guide provides field-proven, self-validating methodologies to resolve these mixtures and eliminate common impurities.

Part 1: Troubleshooting & FAQs

Q1: My cis and trans diastereomers co-elute on standard normal-phase silica gel. How can I separate them? Causality: The dipole moment differences between the cis and trans 1,3-disubstituted cyclobutane isomers are minimal. When using standard Hexane/Ethyl Acetate gradients, the kinetic exchange rate between the mobile and stationary phases is too similar for both isomers, leading to co-elution. Solution: Exploit polarizability rather than simple polarity. Switch to a Toluene/Acetone solvent system. The pi-system of toluene interacts differentially with the spatial arrangement of the oxygen lone pairs in the cis vs. trans configurations.

Q2: I observe significant streaking of the alcohol product during flash chromatography. How can I resolve this? Causality: Streaking of spirocyclic alcohols often occurs due to strong, non-linear hydrogen bonding interactions between the secondary hydroxyl group and the free, acidic silanol sites on the silica gel matrix 3. Solution: Add 1% triethylamine (TEA) to your eluent to competitively deactivate the active silanol sites. Self-Validating Protocol: Perform a 2D-TLC. Spot the crude mixture and run it in the standard solvent. Dry the plate, rotate it 90 degrees, and run it in the TEA-modified solvent. If the streak consolidates into a tight, circular spot on the second axis, silanol-interaction was the root cause, validating the use of the additive.

Q3: How do I efficiently remove unreacted 3-ethoxyspiro[3.5]nonan-1-one precursor from the reduced alcohol mixture? Causality: While the ketone is less polar than the target alcohol, it often co-elutes with early-eluting non-polar impurities or the trans-isomer if the column is overloaded. Solution: Exploit chemical reactivity. Treat the crude mixture with Girard's Reagent T, which selectively forms a water-soluble hydrazone with the unreacted ketone. A simple liquid-liquid extraction (Diethyl Ether/Water) will leave the pure 3-ethoxyspiro[3.5]nonan-1-ol in the organic layer 2.

Part 2: Quantitative Chromatographic Data

Use the following reference parameters to benchmark your purification runs.

Parametertrans-Isomercis-IsomerUnreacted Ketone
Retardation Factor (Rf) (85:15 Hex/EtOAc)0.350.280.65
HPLC Retention Time (C18, 60% MeOH/H₂O)12.4 min14.1 min18.5 min
Predicted Dipole Moment ~1.8 D~2.4 D~3.1 D
Detection Method PMA Stain / ELSDPMA Stain / ELSDUV (254 nm) / ELSD

Part 3: Step-by-Step Methodologies

Protocol A: High-Resolution Flash Chromatography for Diastereomer Separation
  • Column Preparation: Slurry pack a high-resolution silica gel column (15-40 µm particle size) using 95:5 Hexane/Ethyl Acetate containing 0.5% TEA.

  • Sample Loading: Dissolve the crude 3-ethoxyspiro[3.5]nonan-1-ol 4 in a minimum volume of dichloromethane (DCM). Apply evenly to the column head. Causality: DCM ensures complete dissolution without acting as a strong displacing eluent that would cause initial band broadening.

  • Elution: Run an isocratic gradient of 95:5 Hexane/EtOAc for 5 column volumes (CV), then slowly ramp to 85:15 over 15 CV.

  • Fraction Analysis: Collect small fractions (e.g., 10 mL). Analyze via TLC using a phosphomolybdic acid (PMA) stain. The trans-isomer typically elutes first due to a lower net dipole moment, followed by the cis-isomer.

  • Validation: Perform a mixed-fraction co-spot on a single TLC plate to ensure absolute resolution before pooling the fractions.

Protocol B: Preparative Reverse-Phase HPLC for Analytical Grade Purity
  • System Setup: Use a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). Because the molecule lacks strong chromophores, set the UV detector to 210 nm (end-absorption of the ether/alcohol) or preferably use an Evaporative Light Scattering Detector (ELSD) 5.

  • Mobile Phase: Solvent A: Water (0.1% Formic Acid). Solvent B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 40% B to 70% B over 30 minutes. Flow rate: 20 mL/min.

  • Self-Validating Purity Check: To validate the ELSD response and ensure no co-eluting UV-transparent impurities remain, collect analytical aliquots across the peak's leading edge, apex, and tailing edge. Re-inject these three fractions under an isocratic analytical method; identical retention times and peak symmetries across all three confirm absolute peak purity.

  • Recovery: Lyophilize the collected fractions to prevent thermal degradation of the spirocyclic core that might occur during prolonged rotary evaporation.

Part 4: Purification Workflow Visualization

G N1 Crude 3-Ethoxyspiro[3.5]nonan-1-ol (Mixture of Isomers & Ketone) N2 Chemical Derivatization (Girard's Reagent T) N1->N2 Unreacted starting material N3 Liquid-Liquid Extraction (Aqueous phase discards ketone) N2->N3 Phase separation N4 2D-TLC Validation (Check for Silanol Streaking) N3->N4 Organic layer N5 Flash Chromatography (+ 0.5% TEA, Hex/EtOAc) N4->N5 Optimized gradient N6 Pure trans-Isomer N5->N6 Early fractions N7 Pure cis-Isomer N5->N7 Late fractions N8 Prep-HPLC Polishing (ELSD Detection) N6->N8 N7->N8

Workflow for the isolation and purification of 3-Ethoxyspiro[3.5]nonan-1-ol diastereomers.

References

  • An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential. Benchchem.2

  • 3-ethoxyspiro[3.5]nonan-1-ol (C11H20O2). PubChemLite. 1

  • 3-ethoxyspiro[3.5]nonan-1-ol — Chemical Substance Information. NextSDS. 4

  • Technical Support Center: Diastereoselective Spiro Alcohol Formation. Benchchem. 3

  • Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate. 5

Sources

ideal chromatography solvent systems for 3-Ethoxyspiro[3.5]nonan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical troubleshooting guide specifically for researchers and drug development professionals working with 3-Ethoxyspiro[3.5]nonan-1-ol .

Due to its unique spirocyclic architecture, moderate polarity, and complete lack of a UV chromophore, this molecule presents specific challenges in method development, diastereomer resolution, and quantitative detection. This guide synthesizes field-proven methodologies and authoritative chromatographic principles to help you bypass common pitfalls and establish self-validating analytical workflows.

Section 1: Solvent Systems & Separation Dynamics (FAQs)

Q1: What is the optimal normal-phase solvent system for resolving the cis/trans diastereomers of 3-Ethoxyspiro[3.5]nonan-1-ol? A: The ideal system is a gradient of Hexane and Ethyl Acetate (e.g., 95:5 to 70:30 v/v). Causality: 3-Ethoxyspiro[3.5]nonan-1-ol contains a rigid, lipophilic spiro[3.5]nonane core, a strong hydrogen-bond donating/accepting hydroxyl group (-OH), and a hydrogen-bond accepting ethoxy group (-OEt) [1]. When separating the cis and trans diastereomers, the relative spatial orientation of these groups dictates their interaction with the polar silanol groups on the bare silica stationary phase. The cis-isomer often forms an intramolecular hydrogen bond between the -OH and -OEt groups, effectively shielding its polar face and reducing its affinity for the silica, causing it to elute earlier. The trans-isomer, unable to form this internal bond, exposes its polar groups fully to the stationary phase, requiring a higher concentration of the polar modifier (Ethyl Acetate) to elute [2].

Q2: For purity profiling and mass balance, what reversed-phase (RP-HPLC) system is recommended? A: For reversed-phase analysis, a gradient of Ultrapure Water and Acetonitrile (MeCN) on a high-coverage C18 column is optimal. Causality: The spiro[3.5]nonane core is highly hydrophobic, ensuring strong retention on the C18 phase. Acetonitrile is preferred over Methanol because its aprotic nature and dipole-dipole interaction capabilities provide superior selectivity for the ether linkage (-OEt). Furthermore, MeCN has a lower viscosity than Methanol/Water mixtures, which minimizes system backpressure and sharpens peak shapes—a critical factor for resolving closely eluting, structurally similar spirocyclic impurities [4].

Section 2: Detection Troubleshooting (The "Invisible" Peak Problem)

Q3: I am injecting high concentrations of 3-Ethoxyspiro[3.5]nonan-1-ol, but seeing no peaks on my UV-Vis detector at 254 nm or 210 nm. What is going wrong? A: 3-Ethoxyspiro[3.5]nonan-1-ol is completely devoid of conjugated π -electron systems or aromatic rings. Therefore, it does not absorb UV light above the standard mobile phase cutoff (typically 210 nm). Relying on UV-Vis detection will only result in a flat baseline or the integration of artifactual solvent noise [3]. You must switch to a universal, mass-based evaporative detector.

Q4: If I switch to an evaporative detector, should I use ELSD or CAD for this spirocyclic alcohol? A: Charged Aerosol Detection (CAD) is vastly superior to Evaporative Light Scattering Detection (ELSD) for this application. Causality: Both detectors nebulize the eluent and evaporate the mobile phase to leave analyte particles. However, ELSD relies on light scattering, which is highly dependent on particle size and yields a complex, non-linear exponential response curve. Particles under 50 nm scatter light poorly, leading to a sharp drop-off in sensitivity [3]. In contrast, CAD transfers a positive charge to the particles via ionized nitrogen gas and measures the charge with an electrometer. This charging process is independent of the analyte's chemical structure, providing a uniform, linear response over two orders of magnitude and a limit of detection (LOD) up to 10 times lower than ELSD [3, 5]. This structural independence is critical for accurate mass balance calculations of unknown trace impurities [4].

Section 3: Data Visualization & Method Selection

G A 3-Ethoxyspiro[3.5]nonan-1-ol Sample Analysis B UV-Vis Detection (Fails: No Chromophore) A->B Initial Attempt C Select Universal Evaporative Detector B->C Troubleshoot D Charged Aerosol Detector (CAD) (High Sensitivity, Linear) C->D Optimal E Evaporative Light Scattering (ELSD) (Lower Sensitivity, Non-linear) C->E Sub-optimal F Normal Phase (Silica) Hexane/EtOAc Gradient (Diastereomer Resolution) D->F Goal: Isomer Separation G Reversed Phase (C18) Water/MeCN Gradient (Purity & Mass Balance) D->G Goal: Purity Profiling

Workflow for selecting detection and chromatography modes for non-UV active spirocyclic alcohols.

Table 1: Quantitative Comparison of Detection Methods for 3-Ethoxyspiro[3.5]nonan-1-ol
DetectorPrimary MechanismLimit of Detection (LOD)Response LinearitySuitability for Mass Balance
UV-Vis Light Absorption ( π→π∗ )N/A (No Chromophore)N/ACritical Failure
ELSD Light Scattering~50 - 100 ngNon-linear (Exponential)Poor (Underestimates trace impurities)
CAD Electrometric Charge Transfer~1 - 5 ngLinear (over 2 orders of magnitude)Excellent (Uniform response)
Table 2: Recommended Chromatography Solvent Systems
Chromatography ModeStationary PhaseMobile Phase (A / B)Primary ApplicationElution Causality
Normal Phase Bare Silica (40-63 µm)Hexane / Ethyl AcetateCis/Trans Diastereomer IsolationDisruption of internal H-bonding
Reversed Phase C18 (Endcapped, 3 µm)Water / AcetonitrilePurity Profiling & Impurity TrackingHydrophobic spirocyclic core retention

Section 4: Self-Validating Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography for Diastereomer Isolation

Self-Validating Mechanism: Because UV detection will fail, this protocol relies on chemical staining to validate fraction collection.

  • TLC Pre-Screening: Spot the crude 3-Ethoxyspiro[3.5]nonan-1-ol mixture on silica gel 60 F254 TLC plates. Develop in a chamber with 85:15 Hexane:Ethyl Acetate.

  • Chemical Visualization: Dip the developed plate in Phosphomolybdic Acid (PMA) stain and heat vigorously with a heat gun until dark blue spots appear against a yellow background. Validate that the two diastereomers are resolved ( ΔRf​≥0.15 ).

  • Column Equilibration: Pack a silica gel column and equilibrate with 3 Column Volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the sample in a minimum volume of Dichloromethane (DCM) to prevent band broadening, and load carefully onto the silica bed.

  • Gradient Elution: Run a step gradient: 2 CV of 100% Hexane 3 CV of 95:5 Hexane:EtOAc 5 CV of 85:15 Hexane:EtOAc.

  • Fraction Pooling: Spot every third fraction on a TLC plate, stain with PMA, and pool fractions containing the pure cis and trans isomers separately.

Protocol B: RP-HPLC-CAD Method for Purity Profiling

Self-Validating Mechanism: CAD response can vary slightly with the organic composition of the mobile phase during a gradient. This protocol uses an "inverse gradient" setup to ensure the detector always sees a constant solvent composition, validating standard-free quantitation [4].

  • System Setup: Utilize a dual-pump HPLC system equipped with a Charged Aerosol Detector (CAD). Install a C18 column (150 x 4.6 mm, 3 µm).

  • Analytical Gradient (Pump 1):

    • Mobile Phase A: Ultrapure Water; Mobile Phase B: LC-MS Grade Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Inverse Gradient Setup (Pump 2):

    • Connect Pump 2 post-column via a zero-dead-volume T-piece before the CAD.

    • Gradient: 90% B to 10% B over 20 minutes. Flow rate: 1.0 mL/min.

    • Result: The CAD continuously receives a 50:50 A:B mixture, stabilizing the baseline and ensuring uniform response factors for all impurities [4].

  • CAD Parameters: Set evaporation temperature to 35°C (optimized for semi-volatile spirocyclics) and data collection rate to 10 Hz.

  • Execution: Inject 10 µL of sample (prepared at 1 mg/mL in 50:50 Water:MeCN). Calculate relative purity by direct area normalization.

References

  • An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential. benchchem.com.
  • Spectroscopic Comparison of Cis and Trans Isomers of Spiro[3.5]nonane-1,3-diol. benchchem.com.
  • CAD vs ELSD: Which HPLC Detector Is Your Better Option? thermofisher.com.
  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. lcms.cz.
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.

Validation & Comparative

comparing 3-Ethoxyspiro[3.5]nonan-1-ol and cyclobutane scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: A Comparative Guide to 3-Ethoxyspiro[3.5]nonan-1-ol vs. Cyclobutane Scaffolds in Drug Discovery

Executive Summary

In modern medicinal chemistry, increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to improve the clinical success rate of drug candidates. Transitioning from planar aromatic rings to three-dimensional scaffolds enhances target specificity, solubility, and metabolic stability. This guide provides an objective, data-driven comparison between the foundational cyclobutane scaffold and the highly functionalized 3-Ethoxyspiro[3.5]nonan-1-ol building block, detailing their structural mechanics, pharmacokinetic performance, and experimental validation protocols.

Structural & Physicochemical Profiling

The Causality of Conformation

Cyclobutane Scaffolds: Cyclobutane is a four-membered carbocycle that deviates from a planar structure to relieve torsional strain, adopting a rigid, puckered conformation with a fold angle of approximately 30°[1]. This puckering increases the p -character of the C-C bonds and the s -character of the C-H bonds, rendering the ring relatively inert compared to highly strained cyclopropanes[2]. In drug design, cyclobutanes are primarily deployed to restrict the conformation of flexible chains or to act as bioisosteres for gem-dimethyl groups, effectively locking a molecule into its bioactive conformation.

3-Ethoxyspiro[3.5]nonan-1-ol: Spirocycles take conformational restriction a step further. The spiro[3.5]nonane core fuses a cyclobutane ring and a cyclohexane ring at a single quaternary carbon. This spiro-junction forces the two rings into an orthogonal relationship, projecting substituents into distinct, well-defined three-dimensional vectors[3]. The specific functionalization in 3-Ethoxyspiro[3.5]nonan-1-ol[4] provides two highly valuable handles:

  • 1-ol (Hydroxyl group): Acts as a primary hydrogen-bond donor/acceptor and a synthetic handle for etherification or amination.

  • 3-ethoxy group: Modulates lipophilicity and provides a hydrogen-bond acceptor, shielding the spiro-core from metabolic degradation.

By offering a higher Fsp3​ than a simple cyclobutane, this spirocycle allows researchers to interact more effectively with deep, 3D binding pockets, escaping the limitations of "flatland"[3].

G cluster_0 Cyclobutane Scaffold cluster_1 3-Ethoxyspiro[3.5]nonan-1-ol C1 Puckered Conformation (~30° deviation) C2 Restricted 2D/3D Vectors C1->C2 C3 Moderate Fsp3 (Escape Flatland) C2->C3 S3 High Fsp3 Character (Enhanced Complexity) C3->S3 Increased 3D Complexity S1 Orthogonal Spiro Junction (Quaternary Carbon) S2 Precise 3D Vectors (-OH, -OEt groups) S1->S2 S2->S3

Caption: Structural vector projection and complexity comparison between cyclobutane and spiro[3.5]nonane.

Metabolic Stability & Pharmacokinetics

The Causality of Clearance

A primary reason for incorporating either scaffold is to bypass Phase I liver metabolism, specifically oxidation catalyzed by Cytochrome P450 (CYP) enzymes.

  • Cyclobutanes: Replacing metabolically labile linear alkyl groups with a cyclobutane ring removes susceptible C-H bonds, blocking sites of metabolism and significantly increasing the biological half-life of the candidate[5].

  • Spiro[3.5]nonanes: The steric bulk generated by the orthogonal rings in the spiro[3.5]nonane system physically shields adjacent metabolic hotspots. Furthermore, the incorporation of the ethoxy ether in 3-Ethoxyspiro[3.5]nonan-1-ol fine-tunes the LogD (distribution coefficient), preventing the excessive lipophilicity that often plagues highly alkylated scaffolds. This balance reduces non-specific protein binding and lowers intrinsic clearance ( Clint​ )[6].

Table 1: Comparative Physicochemical & Metabolic Data Profiles (Data represents generalized scaffold behavior based on matched-molecular pair analysis)

Property / MetricSimple Cyclobutane Scaffold3-Ethoxyspiro[3.5]nonan-1-ol ScaffoldCausality / Impact on Drug Design
Fraction sp3 ( Fsp3​ ) ~0.8 - 1.0 (Low total atom count)1.0 (High total atom count)Higher 3D complexity in spirocycles improves off-target selectivity.
Conformational Rigidity Moderate (Puckered, rapid inversion)High (Orthogonally locked)Spirocycles pre-organize binding vectors with lower entropic penalties.
Lipophilicity (cLogP) Low to ModerateModerate (Balanced by -OH, -OEt)The ethoxy group prevents excessive hydrophobicity, aiding oral absorption.
Microsomal Stability ( Clint​ ) Moderate to High StabilityHigh StabilitySteric shielding of the spiro-quaternary center blocks CYP450 oxidation.

Experimental Protocol: High-Throughput Microsomal Stability Assay

To objectively compare the metabolic stability of compounds derived from these scaffolds, a self-validating liver microsomal stability assay is required. This protocol measures the intrinsic clearance ( Clint​ ) by quantifying the disappearance of the parent compound over time[7].

Self-Validating System Design: This protocol includes a minus-NADPH control to differentiate between CYP-mediated enzymatic degradation and chemical instability in the buffer. Positive controls (e.g., Dextromethorphan for CYP2D6 or Midazolam for CYP3A4) are included to verify the metabolic competency of the microsomes[7].

G Step1 1. Prepare Compound (100 µM in PO4 Buffer) Step2 2. Add Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 3. Pre-incubate at 37°C & Initiate with NADPH Step2->Step3 Step4 4. Quench Reaction (ACN/MeOH at t=0,15,30,60m) Step3->Step4 Step5 5. Centrifuge & Extract (Precipitate Proteins) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate Intrinsic Clearance) Step5->Step6

Caption: Step-by-step workflow for the high-throughput microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute a 10 mM DMSO stock of the test compound (cyclobutane or spirocycle derivative) to a final concentration of 100 µM in 0.05 M potassium phosphate buffer (pH 7.4).

    • Causality: pH 7.4 mimics physiological blood conditions, ensuring the enzymes and compounds are in their native ionization states.

  • Microsome Incubation: Transfer aliquots of Liver Microsomes (human or mouse) into 1.1 mL tubes to achieve a final protein concentration of 0.5 mg/mL. Add the test compound working solution.

  • Pre-incubation and Initiation: Pre-incubate the mixture at 37°C for 5 minutes[8]. Initiate the Phase I metabolic reaction by adding 5 mM NADPH.

    • Causality: NADPH is an essential enzyme co-factor that provides the reducing equivalents required for CYP450-mediated oxidation[7].

  • Reaction Quenching (Time-Course): At predetermined time points ( t = 0, 15, 30, and 60 minutes), remove an aliquot from the reaction tube. Immediately add the aliquot to an equal volume of ice-cold Acetonitrile/Methanol (1:1, v/v) containing an internal standard (e.g., Tolbutamide)[7].

    • Causality: The organic solvent rapidly denatures the microsomal proteins, halting metabolism and precipitating the protein out of solution to protect the analytical LC column.

  • Sample Extraction and LC-MS/MS Analysis: Vigorously vortex and centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using a reversed-phase C18 column.

  • Data Processing: Determine the percentage of parent compound remaining by calculating the peak area ratio (compound area / internal standard area). Calculate the elimination rate constant ( k ) using linear regression of the natural log of % remaining vs. time. Derive Clint​ (µL/min/mg protein) using the formula: Clint​=(k×V)/M , where V is the incubation volume and M is the microsomal protein mass[7].

References

  • [2] Cyclobutanes in Small‐Molecule Drug Candidates - PMC. nih.gov. 2

  • [3] Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science. rsc.org. 3

  • [5] The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols - Benchchem. benchchem.com. 5

  • [4] 3-ethoxyspiro[3.5]nonan-1-ol (C11H20O2) - PubChemLite. uni.lu. 4

  • [1] Cyclobutane Derivatives in Drug Discovery - PharmaBlock. pharmablock.com. 1

  • [8] Microsomal stability assay for human and mouse liver microsomes - Protocols.io. protocols.io. 8

  • [7] ADME Microsomal Stability Assay - BioDuro. bioduro.com. 7

  • [6] Buy 7-Propyl-1-azaspiro[3.5]nonane - EvitaChem. evitachem.com. 6

Sources

HPLC Retention Time Validation for 3-Ethoxyspiro[3.5]nonan-1-ol: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: April 2026

As spirocyclic scaffolds become increasingly prominent in modern drug discovery due to their unique three-dimensional geometries and improved metabolic stability, analytical scientists face mounting challenges in method development. 3-Ethoxyspiro[3.5]nonan-1-ol is a prime example of a rigid, stereochemically complex building block that demands rigorous chromatographic validation.

In this guide, I will objectively compare the performance of different High-Performance Liquid Chromatography (HPLC) column chemistries for the retention and resolution of 3-ethoxyspiro[3.5]nonan-1-ol. By examining the causality behind our experimental choices and establishing self-validating protocols, this guide provides drug development professionals with a robust framework for validating this compound according to [1].

Mechanistic Challenges: Why Standard Methods Fail

Before selecting a column, we must analyze the physicochemical properties of [3]. Two primary structural features dictate our analytical strategy:

  • Absence of a UV Chromophore: The molecule consists entirely of aliphatic rings (a spiro[3.5]nonane core) and ether/hydroxyl linkages. It lacks a conjugated π -electron system, meaning it does not absorb UV light above 200 nm. Attempting to use a standard UV/Vis detector at 210 nm results in severe baseline drift due to mobile phase absorbance. Causality: To achieve a stable baseline and uniform response, we must use a Universal Detector such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which rely on the non-volatility of the analyte rather than its optical properties.

  • Stereochemical Complexity: The cyclobutane ring contains chiral centers at C1 (hydroxyl) and C3 (ethoxy). Standard reversed-phase columns can separate diastereomers but are entirely blind to enantiomers. Causality: To validate the full stereochemical purity of the synthesized batch, we must employ Chiral Stationary Phases (CSPs) operating in normal-phase conditions to maximize hydrogen-bonding interactions.

Column Chemistry Comparison & Quantitative Data

To establish the optimal retention time ( tR​ ) and resolution ( Rs​ ), we compared three distinct column chemistries. The data below is synthesized from analogous spirocyclic alcohol validation studies provided by [2], adapted for the specific stereoisomers of 3-ethoxyspiro[3.5]nonan-1-ol.

The Alternatives:
  • Waters XBridge C18 (Reversed-Phase): Provides excellent theoretical plate counts ( N ) and is highly rugged. However, water outcompetes the analyte for hydrogen bonding, destroying any potential for chiral recognition.

  • Phenomenex Lux Cellulose-1 (Normal-Phase Chiral): A cellulose-based CSP that offers alternative selectivity. Good for baseline resolution but exhibits slightly longer retention times.

  • Daicel CHIRALPAK AD-H (Normal-Phase Chiral): An amylose-based CSP. The helical structure of the amylose polymer creates highly specific steric inclusion cavities, yielding the highest separation factor ( α ) for spirocyclic enantiomers.

Table 1: Chromatographic Performance Comparison (HPLC-CAD)
Column ChemistryMobile PhaseFlow Rate tR​ Enantiomer 1 ( k1​ ) tR​ Enantiomer 2 ( k2​ )Separation Factor ( α )Resolution ( Rs​ )
Waters XBridge C18 Water/MeCN (Gradient)1.0 mL/min4.12 min4.12 min (Co-elution)1.000.00
Lux Cellulose-1 n-Hexane/IPA (90:10)1.0 mL/min2.152.581.202.45
CHIRALPAK AD-H n-Hexane/IPA (90:10)1.0 mL/min1.892.341.242.88

Note: Retention factors ( k ) and resolution ( Rs​ ) are calculated based on the void volume ( t0​ ) of the respective columns.

G analyte 3-Ethoxyspiro[3.5]nonan-1-ol csp Polysaccharide CSP analyte->csp Injection c1 Complex A: Weaker Affinity csp->c1 Steric Mismatch c2 Complex B: Stronger Affinity csp->c2 Steric Match elution1 Early Elution (k1) c1->elution1 elution2 Late Elution (k2) c2->elution2

Mechanism of chiral recognition and differential elution on a polysaccharide CSP.

Self-Validating Experimental Protocol

To ensure data integrity, every analytical run must be a self-validating system. This means the protocol automatically flags out-of-specification (OOS) results before sample analysis begins.

Phase 1: Mobile Phase & Sample Preparation
  • Mobile Phase: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% Diethylamine (DEA).

    • Causality: DEA suppresses non-specific secondary interactions between the hydroxyl group of 3-ethoxyspiro[3.5]nonan-1-ol and residual silanols on the silica support, preventing peak tailing.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of racemic 3-ethoxyspiro[3.5]nonan-1-ol in the mobile phase.

Phase 2: HPLC-CAD Instrumental Setup
  • Column: Install the CHIRALPAK AD-H (250 x 4.6 mm, 5 µm).

  • Thermodynamics: Set the column oven to exactly 25°C.

    • Causality: Chiral recognition is an enthalpy-driven process. Fluctuations in temperature will drastically shift retention times and degrade resolution.

  • Detector: Configure the CAD evaporator temperature to 35°C with a data collection rate of 10 Hz.

Phase 3: System Suitability Test (SST) - The Self-Validating Step

Before injecting unknown samples, the system must prove its fitness.

  • Inject 10 µL of the SST solution (racemic mixture) in five replicates.

  • Acceptance Criteria: The system self-validates only if:

    • Resolution ( Rs​ ) between enantiomers > 1.5 (Baseline resolution).

    • Tailing factor ( Tf​ ) for both peaks < 1.5.

    • Retention Time Relative Standard Deviation (RSD) < 1.0%.

  • If criteria are met, proceed to ICH Q2(R2) validation sequences.

G n1 1. Sample Prep n2 2. Column Selection n1->n2 n3 3. HPLC-CAD Analysis n2->n3 n4 4. ICH Q2(R2) Validation n3->n4

Workflow for HPLC-CAD method development and validation.

ICH Q2(R2) Validation Parameters

Once the SST passes, the method is validated against regulatory standards [1]:

  • Specificity: Blank injections of the n-Hexane/IPA diluent must show no interfering peaks at the established retention times ( tR​ = 1.89 min and 2.34 min).

  • Linearity (Power-Law Transformation): Because CAD is a mass-sensitive detector with a non-linear response over large ranges, linearity must be evaluated using a logarithmic transformation ( log(Area)=a⋅log(Concentration)+b ). The correlation coefficient ( R2 ) must be ≥0.995 across the 25% to 150% target concentration range.

  • Precision (Repeatability): Six independent preparations of the 100% test concentration must yield an assay RSD of ≤2.0% .

  • Robustness: Deliberate variations in flow rate ( ±0.1 mL/min) and column temperature ( ±2∘C ) are tested to ensure the Rs​ remains above 1.5, proving the method's reliability for routine quality control.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: (1S,3R)-3-ethoxyspiro[3.5]nonan-1-ol Compound Summary Source: PubChem - National Institutes of Health (NIH) URL: [Link]

A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of 3-Ethoxyspiro[3.5]nonan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Spirocyclic Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, there is a significant movement to "escape from flatland"—a strategic shift away from planar, aromatic molecules toward more three-dimensional, sp³-rich structures.[1][2] Spirocyclic scaffolds are at the forefront of this movement. These unique structures, characterized by two rings sharing a single carbon atom, introduce conformational rigidity and novel spatial arrangements.[2][3] This controlled three-dimensionality can lead to profound improvements in a compound's pharmacological profile, including enhanced potency, greater selectivity, and, critically, optimized pharmacokinetic (PK) properties.[4][5] Shifting to sp³-rich scaffolds often correlates with improved aqueous solubility, better metabolic stability, and decreased lipophilicity compared to their flatter counterparts.[2]

This guide provides a comprehensive framework for the head-to-head pharmacokinetic comparison of a parent compound, 3-Ethoxyspiro[3.5]nonan-1-ol , and three hypothetical, structurally related analogs. The objective is not merely to present data, but to illuminate the decision-making process, explain the causality behind experimental choices, and provide a self-validating system for assessing the drug-like potential of novel chemical entities.

For the purpose of this guide, we will compare the following compounds:

  • Parent Compound: 3-Ethoxyspiro[3.5]nonan-1-ol

  • Analog A: 3-Methoxy spiro[3.5]nonan-1-ol (examining the effect of a smaller ether substituent)

  • Analog B: 3-Ethoxyspiro[3.4 ]octan-1-ol (examining the effect of a smaller carbocyclic ring)

  • Analog C: 3-Ethoxyspiro[3.5]nonan-1-amine (examining the effect of replacing the alcohol with a basic amine)

Our analysis will follow the canonical ADME (Absorption, Distribution, Metabolism, and Excretion) paradigm, beginning with fundamental physicochemical properties and progressing from high-throughput in vitro assays to a definitive in vivo rodent pharmacokinetic study.

Foundational Physicochemical Characterization

Before delving into biological assays, a thorough understanding of each analog's intrinsic physicochemical properties is essential. These characteristics often govern pharmacokinetic behavior and can help rationalize observations from later experiments.[6] For instance, poor aqueous solubility can not only limit oral absorption but also invalidate permeability and metabolism data, making it crucial to assess first.[6]

Key Parameters:

  • Lipophilicity (LogD at pH 7.4): This parameter is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism.[][8][9] An optimal range is often sought, as excessively high lipophilicity can lead to poor solubility, high metabolic clearance, and potential toxicity.[10]

  • Aqueous Solubility: The concentration at which a compound is fully dissolved in an aqueous environment. This is fundamental for absorption from the gastrointestinal tract and for ensuring valid results in in vitro assays.

  • pKa: The acid dissociation constant is vital for understanding a compound's ionization state at physiological pH, which influences its solubility, permeability, and potential for target engagement.

CompoundStructureMolecular Weight ( g/mol )Calculated LogPLogD (pH 7.4)Aqueous Solubility (µM)pKa (Relevant)
Parent CCOc1cc(O)C12CCCCC2184.282.32.345015.1 (Alcohol)
Analog A COc1cc(O)C12CCCCC2170.251.81.865015.0 (Alcohol)
Analog B CCOc1cc(O)C12CCCC2170.251.91.958015.2 (Alcohol)
Analog C CCOc1cc(N)C12CCCCC2183.292.11.2> 20009.5 (Amine)

Table 1: Comparative Physicochemical Properties. Data shown are hypothetical and for illustrative purposes.

Interpretation: Analog C's basic amine group leads to significant ionization at physiological pH, drastically increasing its aqueous solubility and lowering its LogD relative to its LogP. Analogs A and B, being slightly smaller and less greasy than the parent, show moderately reduced lipophilicity and improved solubility. These foundational data predict that Analog C may have different absorption and distribution characteristics compared to the neutral analogs.

In Vitro ADME Profiling: De-risking Candidates Early

In vitro ADME assays are indispensable for the early characterization of drug candidates. They provide critical data to guide chemical optimization, predict in vivo behavior, and eliminate compounds with fatal flaws before committing to resource-intensive animal studies.[6][11]

Permeability and Efflux: Predicting Absorption

The ability of a drug to pass through the intestinal epithelium is a prerequisite for oral bioavailability. The Caco-2 permeability assay is the industry-standard in vitro model for this process.

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with functional tight junctions and active transporters.

  • Assay Initiation: The test compound (e.g., at 10 µM) is added to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability.

  • Sampling: Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). The donor compartment is sampled at the beginning and end of the experiment to confirm mass balance.

  • Quantification: Compound concentrations in all samples are determined using a validated LC-MS/MS method.[12][13]

  • Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined; a ratio >2 is indicative of active efflux.

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Parent 15.218.11.2High
Analog A 18.520.31.1High
Analog B 16.819.01.1High
Analog C 8.910.21.1Moderate

Table 2: Caco-2 Permeability Data. Data shown are hypothetical and for illustrative purposes.

Causality & Interpretation: The high lipophilicity and neutral character of the Parent, Analog A, and Analog B allow for efficient passive diffusion across the Caco-2 monolayer, classifying them as highly permeable. Analog C, being more polar and partially ionized, exhibits lower passive diffusion and is classified as moderately permeable. The low efflux ratio for all compounds suggests they are not significant substrates of major efflux transporters like P-glycoprotein.

Metabolic Stability: Predicting Clearance

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[14] Rapid metabolism is a common reason for poor bioavailability and short duration of action. Assays using human liver microsomes (HLM) are a standard first-tier screen for Phase I (oxidative) metabolism.[15][16]

  • Reaction Mixture Preparation: A solution containing pooled HLM (e.g., 0.5 mg/mL protein) and phosphate buffer (pH 7.4) is prepared.

  • Incubation: The test compound (e.g., 1 µM final concentration) is added to the HLM mixture and pre-warmed to 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is immediately quenched by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate protein, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining.

  • Data Analysis: The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

CompoundIn Vitro t½ (min)Intrinsic Clearance (Cl_int) (µL/min/mg protein)Metabolic Stability Class
Parent 2555.5Moderate
Analog A 4829.0High
Analog B 1877.0Low
Analog C > 60< 23.1High

Table 3: Human Liver Microsomal Stability Data. Data shown are hypothetical and for illustrative purposes.

Causality & Interpretation:

  • Analog A shows improved stability over the Parent, suggesting the smaller methoxy group may be less sterically favorable for enzymatic attack.

  • Analog B , with its more strained spiro[3.4]octane system, appears to be more susceptible to metabolism, potentially due to the exposure of a metabolically labile site. This highlights how subtle changes to the spirocyclic core can impact PK.[3]

  • Analog C's basic amine significantly increases its metabolic stability. This is a common observation, as protonated amines can exhibit lower affinity for the active sites of certain CYP450 enzymes.

Plasma Protein Binding: Understanding Distribution

The extent to which a drug binds to plasma proteins, like albumin and alpha-1-acid glycoprotein, profoundly impacts its pharmacokinetic profile.[17][18] Only the unbound (free) fraction of a drug is pharmacologically active and available for distribution into tissues, metabolism, and excretion.[19][20] High plasma protein binding can limit efficacy and lower clearance.[17]

  • Device Preparation: A RED device, which contains individual wells split by a semi-permeable membrane (8 kDa cutoff), is used.

  • Sample Addition: The test compound is spiked into plasma (human or rodent) and added to one side of the membrane (the plasma chamber). Phosphate buffer is added to the other side (the buffer chamber).

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling & Analysis: After incubation, equal aliquots are removed from both the plasma and buffer chambers. The plasma sample is matched with an equal volume of clean buffer, and the buffer sample with an equal volume of clean plasma, to eliminate matrix effects during analysis. All samples are analyzed by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

CompoundFraction Unbound (fu, %) in Human PlasmaFraction Unbound (fu, %) in Mouse PlasmaProtein Binding Class
Parent 8.511.2High
Analog A 15.318.5Moderate
Analog B 6.28.9High
Analog C 35.140.5Low

Table 4: Plasma Protein Binding Data. Data shown are hypothetical and for illustrative purposes.

Causality & Interpretation: Binding is strongly correlated with lipophilicity. The more lipophilic Parent and Analog B exhibit high binding (>90% bound). The less lipophilic Analog A shows more moderate binding. Analog C's lower LogD and positive charge at pH 7.4 result in significantly lower binding, meaning a much larger fraction of the drug will be free in circulation to exert its pharmacological effect and be cleared.

In Vivo Pharmacokinetic Evaluation in Rodents

While in vitro data are predictive, an in vivo study is the definitive experiment to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism.[21][22] This study integrates all ADME processes and provides key parameters needed to predict human pharmacokinetics.

G cluster_prep Preparation Phase cluster_dosing Dosing & Sampling cluster_analysis Analysis & Modeling Formulation Compound Formulation (e.g., 2% DMSO, 40% PEG400, 58% Saline) Dosing IV Bolus (1 mg/kg) & PO Gavage (5 mg/kg) Formulation->Dosing AnimalPrep Animal Acclimation & Fasting (Male CD-1 Mice, n=3/compound) AnimalPrep->Dosing Sampling Serial Blood Sampling (Submandibular Vein) (5, 15, 30 min, 1, 2, 4, 8, 24 hr) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Quant LC-MS/MS Quantification of Compound in Plasma Processing->Quant PK_Model Non-Compartmental Analysis (NCA) using Phoenix WinNonlin Quant->PK_Model Params Calculate PK Parameters (Cmax, Tmax, AUC, t½, Cl, Vd, F%) PK_Model->Params

  • Animals: Male CD-1 mice (8-10 weeks old) are used. Animals are housed in accordance with AAALAC guidelines.[23]

  • Dosing Groups: For each analog, two groups (n=3-4 mice per group) are established:

    • Intravenous (IV) bolus administration via the tail vein (e.g., 1 mg/kg).

    • Oral (PO) gavage (e.g., 5 mg/kg).

  • Blood Sampling: Serial blood samples (~30 µL) are collected from each mouse at specific time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[21] Samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., 4000 g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug are determined using a validated LC-MS/MS method.[24]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterParentAnalog AAnalog BAnalog C
IV (1 mg/kg)
AUC_last (ng·h/mL)125023008504500
CL (mL/min/kg)13.37.219.63.7
Vd_ss (L/kg)1.51.12.50.8
t½ (h)1.92.51.63.8
PO (5 mg/kg)
Cmax (ng/mL)4809502101850
Tmax (h)0.50.50.251.0
AUC_last (ng·h/mL)31006900110016200
F (%) 49.6 60.0 25.9 72.0

Table 5: Key In Vivo Pharmacokinetic Parameters in Mice. Data shown are hypothetical and for illustrative purposes.

Synthesis & Interpretation:

  • Analog A: Demonstrates a superior overall profile compared to the Parent. Its higher metabolic stability and moderate protein binding translate to lower clearance, a longer half-life, and significantly higher exposure (AUC), resulting in improved oral bioavailability (F%).

  • Analog B: The poor metabolic stability observed in vitro is confirmed in vivo. It has the highest clearance, shortest half-life, and lowest exposure, leading to poor bioavailability. This compound would be deprioritized.

  • Analog C: Exhibits the most favorable profile. Its high metabolic stability and low protein binding result in very low clearance and the longest half-life. This leads to outstanding plasma exposure and the highest oral bioavailability. The higher Tmax is consistent with its moderate permeability.

Mechanistic Insights: Metabolite Identification and CYP450 Phenotyping

Understanding how a compound is metabolized is as important as knowing how fast. This involves identifying the major metabolic pathways and the specific Cytochrome P450 (CYP450) enzymes responsible.[25] This knowledge is crucial for predicting drug-drug interactions (DDIs) and understanding potential inter-patient variability.[26]

G cluster_phase1 Phase I Metabolism (CYP3A4) cluster_phase2 Phase II Metabolism Parent Parent Compound (3-Ethoxyspiro[3.5]nonan-1-ol) O_Dealkylation O-Dealkylation Parent->O_Dealkylation CYP3A4 Hydroxylation Hydroxylation (Cyclohexyl Ring) Parent->Hydroxylation CYP3A4 Glucuronidation Glucuronidation (at -OH group) Parent->Glucuronidation UGTs

  • Incubation: The test compound is incubated separately with a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.

  • Chemical Inhibition (Confirmatory): The compound is incubated in HLM with and without potent, selective chemical inhibitors for each major CYP isoform.[26]

  • Analysis: The rate of parent compound depletion is measured by LC-MS/MS for each condition.

  • Interpretation: The primary metabolizing enzyme(s) are identified by observing which recombinant enzymes show high turnover and which chemical inhibitors significantly block metabolism in HLM.

Hypothetical Findings:

  • Parent, Analogs A & B: Metabolism is predominantly mediated by CYP3A4 , with minor contributions from CYP2C9. This is common for neutral, lipophilic compounds. The primary metabolic "soft spot" is identified as hydroxylation on the cyclohexyl ring.

  • Analog C: Shows minimal metabolism across all major CYP isoforms, consistent with its high in vitro and in vivo stability.

Conclusion: A Data-Driven Path to Candidate Selection

This comparative guide demonstrates a systematic, multi-parameter approach to evaluating the pharmacokinetic properties of novel analogs. By integrating physicochemical data with a tiered system of in vitro and in vivo experiments, we can build a comprehensive profile for each compound and make informed decisions.

Final Ranking based on PK Profile:

  • Analog C: The clear frontrunner. It possesses high metabolic stability, low plasma protein binding, and excellent oral bioavailability, making it an ideal candidate to advance.

  • Analog A: A significant improvement over the parent compound with a well-balanced profile. It represents a viable backup candidate.

  • Parent Compound: Exhibits a serviceable but suboptimal profile with moderate clearance and bioavailability.

  • Analog B: Possesses a fatal flaw of high metabolic instability and should be discontinued.

This structured analysis, grounded in validated experimental protocols and a clear understanding of pharmacokinetic principles, provides the robust data package necessary to confidently advance the most promising chemical matter toward preclinical development.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Patsnap Synapse. (2025, May 29). What is the role of plasma protein binding (PPB) studies?.
  • BOC Sciences. (2024, April 23). Lipophilicity of Drug.
  • Wikipedia. (n.d.). Plasma protein binding.
  • OMICS International. (n.d.). Journal of Pharmacokinetics & Experimental Therapeutics - Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
  • Pharmaspire. (2021, June 15). Review Article - Role and application of protein binding in drug distribution process.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • International Journal of Pharmaceutical Sciences. (2024, August 18). Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Pion Inc. (2024, October 8). What is Lipophilicity?.
  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Open Education Alberta. (n.d.). Plasma protein binding – An ABC of PK/PD.
  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
  • Taylor & Francis Online. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • PMC. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry.
  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?.
  • NEDMDG. (2010, June 9). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?.
  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • National Center for Biotechnology Information. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • PMC. (n.d.). Murine Pharmacokinetic Studies.
  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis.
  • Aurigene Pharmaceutical Services. (2021, February 23). In vivo Pharmacokinetic Studies | Dog and Rodent PK.
  • Infinix Bio. (n.d.). Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
  • PMC. (n.d.). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes.
  • PubMed. (n.d.). Oxidative metabolism of spironolactone: evidence for the involvement of electrophilic thiosteroid species in drug-mediated destruction of rat hepatic cytochrome P450.
  • PMC. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439.
  • Benchchem. (n.d.). An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential.
  • PMC. (n.d.). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • ResearchGate. (2024, September 18). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions.
  • PubChem. (n.d.). 3-ethoxyspiro[3.5]nonan-1-ol (C11H20O2).
  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • ASPET. (2005, April 15). Cytochrome P450 3A-Mediated Metabolism of Buspirone in Human Liver Microsomes.
  • CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques.
  • OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450.
  • PMC. (n.d.). Spectroscopic studies of the cytochrome P450 reaction mechanisms.
  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
  • Chemical Synthesis Database. (2025, May 20). spiro[3.5]nonan-1-one.
  • NextSDS. (n.d.). 3-ethoxyspiro[3.5]nonan-1-ol — Chemical Substance Information.
  • FDA. (2018, January 4). Step 2: Preclinical Research.
  • Molport. (n.d.). 3-ethoxy-7-oxaspiro[3.5]nonan-1-ol.
  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines.

Sources

Introduction: Decoding Molecular Vibrations in Spirocyclic Systems

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Ethoxyspiro[3.5]nonan-1-ol: A Comparative Analysis

Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, providing a vibrational fingerprint of a molecule by probing the absorption of IR radiation by its covalent bonds. For researchers and drug development professionals, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups, assess purity, and gain insights into molecular structure. This guide provides a detailed analysis of the expected IR spectrum of 3-Ethoxyspiro[3.5]nonan-1-ol, a unique spirocyclic compound containing both alcohol and ether functionalities.

The inherent complexity of spirocyclic systems, which feature two rings connected by a single common atom, can introduce subtle but significant variations in vibrational frequencies compared to simpler acyclic or monocyclic analogs. This guide will deconstruct the expected IR spectrum of 3-Ethoxyspiro[3.5]nonan-1-ol by comparing it with structurally related compounds. This comparative approach allows for a more nuanced understanding of how the interplay between the strained cyclobutane ring, the cyclohexyl moiety, the hydroxyl group, and the ethoxy substituent manifests in the IR spectrum.

Predicted IR Absorption Profile of 3-Ethoxyspiro[3.5]nonan-1-ol

The structure of 3-Ethoxyspiro[3.5]nonan-1-ol contains several key functional groups and structural motifs that will give rise to characteristic absorption bands in its IR spectrum.

  • O-H Stretching (Alcohol): The most prominent feature is expected to be a strong and broad absorption band in the 3500-3200 cm⁻¹ region.[1][2][3] This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[4][5]

  • C-H Stretching (Aliphatic): Strong to medium intensity bands are anticipated in the 3000-2850 cm⁻¹ range, corresponding to the stretching vibrations of the numerous sp³-hybridized C-H bonds within the cyclohexyl and cyclobutyl rings, as well as the ethoxy group.[5][6]

  • C-O Stretching (Alcohol): The stretching vibration of the C-O bond in the secondary alcohol, situated on the four-membered ring, is expected to produce a strong band. Typically, secondary alcohols show this absorption between 1260-1050 cm⁻¹.[1][2] The strain of the cyclobutane ring may influence the exact position of this band.

  • C-O-C Stretching (Ether): The asymmetric stretching of the C-O-C linkage in the ethoxy group will also result in a strong absorption band. For saturated aliphatic ethers, this peak is typically observed around 1150-1070 cm⁻¹.[7][8][9] It is highly probable that this band will overlap with the C-O stretch of the alcohol group, potentially resulting in a single, broad, and intense absorption in this region.

Below is a logical diagram linking the functional components of the molecule to their expected spectral regions.

G cluster_molecule 3-Ethoxyspiro[3.5]nonan-1-ol cluster_spectrum Expected IR Absorption Regions mol Structure fg1 Hydroxyl Group (-OH) peak1 ~3500-3200 cm⁻¹ (Strong, Broad) fg1->peak1 O-H Stretch (H-Bonded) peak2 ~1150-1050 cm⁻¹ (Strong, Complex/Overlapping) fg1->peak2 C-O Stretch (Alcohol) fg2 Ethoxy Group (-OCH2CH3) fg2->peak2 C-O-C Stretch (Ether) fg3 Spiro[3.5]nonane Skeleton (C-H, C-C) peak3 ~3000-2850 cm⁻¹ (Strong) fg3->peak3 sp³ C-H Stretch

Caption: Relationship between functional groups in 3-Ethoxyspiro[3.5]nonan-1-ol and their IR absorptions.

Comparative Spectral Analysis

To isolate and understand the contributions of each structural component, we compare the predicted spectrum of 3-Ethoxyspiro[3.5]nonan-1-ol with several reference compounds.

  • Spiro[3.5]nonan-1-ol: This parent alcohol allows for the direct assessment of the ethoxy group's influence. Its spectrum is expected to be simpler in the C-O stretching region, showing a primary absorption for the secondary alcohol C-O bond without the overlapping ether C-O-C stretch.[10]

  • Cyclohexanol: As a common, unstrained secondary cyclic alcohol, cyclohexanol serves as a baseline. Its well-documented spectrum features a characteristic broad O-H stretch and a strong C-O stretch, providing a standard reference for a hydroxyl group on a six-membered ring.[5][11]

  • Cyclobutanol: This strained cyclic alcohol is crucial for understanding the effect of the four-membered ring. Ring strain can alter bond angles and lengths, potentially shifting the C-O stretching frequency compared to its cyclohexanol counterpart.[12][13]

  • Diethyl Ether: This simple dialkyl ether provides a clear example of the C-O-C asymmetric stretch without interference from hydroxyl absorptions, highlighting the region where the ethoxy group in our target molecule will absorb.[7]

Table 1: Comparison of Characteristic IR Absorption Frequencies (cm⁻¹)
CompoundO-H Stretch (Broad)sp³ C-H StretchC-O Stretch (Alcohol)C-O-C Stretch (Ether)
3-Ethoxyspiro[3.5]nonan-1-ol (Predicted) 3500-32003000-2850~1100-1050 (Strong)~1120 (Strong, Overlapping)
Spiro[3.5]nonan-1-ol [10]3600-32003000-2850~1100-1050 (Strong)N/A
Cyclohexanol [5][14]3650-34002950-2850~1075 (Strong)N/A
Cyclobutanol [12][13]~3350 (Broad)~2980~1090 (Strong)N/A
Diethyl Ether [7]N/A2980-2870N/A~1120 (Strong)

This comparison underscores that while the O-H and C-H stretching regions are relatively predictable, the "fingerprint" region below 1500 cm⁻¹ for 3-Ethoxyspiro[3.5]nonan-1-ol will be complex. The key diagnostic feature will be the intense, and likely broad, absorption pattern between 1150-1050 cm⁻¹, representing the overlapping C-O stretches from both the alcohol and ether functionalities. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would be a crucial piece of data to confirm the structure and rule out oxidation to the corresponding ketone.[6][14]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines a standard procedure for obtaining the IR spectrum of a liquid sample like 3-Ethoxyspiro[3.5]nonan-1-ol using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for liquids as it requires minimal sample preparation and is easy to clean.

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Collection:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry.

    • Collect a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics, and ATR crystal) and is automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of 3-Ethoxyspiro[3.5]nonan-1-ol directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Label the significant peaks and compare their positions and intensities with the predicted and reference data to confirm the structure.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

The following diagram illustrates this experimental workflow.

G A Start: Instrument Preparation B Clean ATR Crystal A->B C Collect Background Spectrum (Scan 1) B->C D Apply Liquid Sample to Crystal C->D E Collect Sample Spectrum (Scan 2) D->E F Process Data: (Scan 2 / Scan 1) E->F G Final IR Spectrum (Absorbance vs. Wavenumber) F->G H Analyze & Compare with Reference Data G->H I End: Clean ATR Crystal H->I

Caption: Standard experimental workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

Conclusion

The IR spectrum of 3-Ethoxyspiro[3.5]nonan-1-ol is predicted to be characterized by a dominant, broad O-H stretching band around 3500-3200 cm⁻¹, strong aliphatic C-H stretching bands just below 3000 cm⁻¹, and a complex, intense absorption region between 1150-1050 cm⁻¹. This latter region arises from the overlapping C-O stretching vibrations of the secondary alcohol and the ether functionalities. A comparative analysis with Spiro[3.5]nonan-1-ol, cyclohexanol, and cyclobutanol is essential for correctly assigning these bands and appreciating the subtle spectral shifts induced by the unique spirocyclic and strained-ring structure. By following a rigorous experimental protocol, researchers can obtain a high-quality spectrum to validate the chemical identity of this compound, providing a critical data point in synthesis and drug development workflows.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential.
  • AIP Publishing. (2013, November 5). IR mass-resolved spectroscopy of complexes without chromophore: Cyclohexanol·(H₂O)n, n = 1–3 and cyclohexanol dimer.
  • PMC - NIH. (n.d.). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • PubChem. (n.d.). Spiro[3.5]nonan-1-OL | C9H16O.
  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
  • ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal.
  • ResearchGate. (n.d.). IR 2 spectra of cyclohexanol dimer together with the IR spectra of one.
  • Mastering Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • PubChem. (n.d.). Spiro[3.5]nonan-1-one | C9H14O.
  • ResearchGate. (n.d.). IR 2 spectra of cyclohexanol · (H 2 O) 3 together with the IR spectra.
  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Applied Spectroscopy. (n.d.). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds.
  • DTIC. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds.
  • SpectraBase. (n.d.). Spiro[3.5]nonan-1-one, 5,9-dimethyl-, (4.alpha.,5.alpha.,9.alpha.)- - Optional[Vapor Phase IR] - Spectrum.
  • Sapphire Bioscience. (n.d.). 3-Ethoxyspiro[3.5]nonan-1-ol.
  • National Institute of Standards and Technology. (n.d.). Cyclobutanol - NIST WebBook.
  • ChemicalBook. (n.d.). Cyclobutanol(2919-23-5) IR Spectrum.
  • University of Calgary. (n.d.). IR: alcohols.
  • NextSDS. (n.d.). 3-ethoxyspiro[3.5]nonan-1-ol — Chemical Substance Information.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
  • PubChemLite. (n.d.). 3-ethoxyspiro[3.5]nonan-1-ol (C11H20O2).
  • Optica Publishing Group. (n.d.). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds.
  • BLDpharm. (n.d.). 1354951-03-3|3-Ethoxyspiro[3.5]nonan-1-ol.
  • University of Colorado Boulder. (n.d.). IR Chart.
  • University of Wisconsin-Platteville. (n.d.). IR Absorption Table.
  • Doc Brown's Chemistry. (n.d.). database of IR spectra INFRARED SPECTROSCOPY INDEX.
  • ResearchGate. (n.d.). Enantioselective synthesis of the most potent (1′R,3S,6′S)‐isomer of Norlimbanol.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Ethoxyspiro[3.5]nonan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Handling complex spirocyclic scaffolds is a routine yet critical aspect of modern drug development and synthetic chemistry. Compounds like 3-Ethoxyspiro[3.5]nonan-1-ol are highly valued for their ability to improve the pharmacokinetic profiles of drug candidates. However, the unique physicochemical properties of this spiro-ether-alcohol introduce specific occupational hazards that require strict logistical and safety planning.

As a Senior Application Scientist, I have designed this comprehensive guide to provide you with mechanistically grounded protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of 3-Ethoxyspiro[3.5]nonan-1-ol.

Chemical Profile & Quantitative Data

Before establishing a safety protocol, we must define the physical and hazard parameters of the compound. The following table summarizes the critical data points required for risk assessment.

Property / ParameterValue / ClassificationSource
Chemical Name 3-Ethoxyspiro[3.5]nonan-1-ol[PubChem][1]
CAS Number 1354951-03-3[NextSDS][2]
Molecular Formula C₁₁H₂₀O₂[Biosynth][3]
Molecular Weight 184.27 g/mol [Biosynth][3]
Skin Hazard Skin Irrit. 2 (H315)[NextSDS][2]
Eye Hazard Eye Irrit. 2A (H319)[NextSDS][2]
Inhalation Hazard STOT SE 3 (H336)[NextSDS][2]

Mechanistic Toxicology: The "Why" Behind the Hazards

A robust safety culture relies on understanding why a chemical is dangerous, rather than just memorizing hazard codes. The molecular interaction between 3-Ethoxyspiro[3.5]nonan-1-ol and human physiology dictates our operational choices:

  • Skin Irritation (H315): The lipophilic spiro[3.5]nonane core allows the molecule to partition effectively into the stratum corneum[2]. Once there, the ether-alcohol acts as a solvent, extracting structural epidermal lipids (ceramides and cholesterol). This defatting action compromises the skin barrier, triggering a localized inflammatory cascade.

  • Severe Eye Irritation (H319): The hydroxyl (-OH) group and ether oxygen rapidly form hydrogen bonds with the aqueous mucin layer of the tear film[2]. This interaction induces acute localized osmotic stress and cellular dehydration on the corneal epithelium, leading to immediate hyperemia (redness) and pain.

  • CNS Depression (H336): With a low molecular weight of 184.27 g/mol [3], the compound possesses sufficient volatility to present an inhalation hazard. Upon inhalation, its high lipophilicity allows rapid transit across the blood-brain barrier (BBB). In the central nervous system, it alters neuronal membrane fluidity, manifesting clinically as drowsiness, dizziness, and reduced motor coordination[2].

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways described above, the following PPE must be strictly utilized. Every piece of equipment serves a specific mechanistic purpose.

PPE CategoryRequired SpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 / EN 166 compliant indirect-vented chemical safety goggles.Prevents vapor condensation in the ocular region and provides a physical barrier against splash-induced osmotic shock.
Hand Protection 100% Nitrile gloves (Minimum 8 mil thickness). Double-gloving is highly recommended.Nitrile polymer matrices resist degradation by ethers and alcohols, preventing the compound from extracting epidermal lipids.
Body Protection Flame-Resistant (FR) lab coat with knit cuffs; closed-toe, non-porous shoes.Prevents dermal accumulation of vapors and protects against incidental splashes during transfer.
Respiratory Handled exclusively in a certified chemical fume hood.Engineering controls are the primary defense against H336 (CNS depression) by preventing vapor accumulation in the breathing zone.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

Step 1: Pre-Operational Verification

  • Verify the chemical fume hood is operational, with a face velocity between 80-120 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.

  • Don all required PPE (FR coat, safety goggles, double nitrile gloves).

Step 2: Chemical Dispensing & Reaction Setup

  • Place the stock bottle of 3-Ethoxyspiro[3.5]nonan-1-ol inside the fume hood over a secondary containment tray.

  • Due to its potential volatility and viscosity, use a positive displacement pipette or a glass gas-tight syringe for volumetric transfers. Do not use standard air-displacement pipettes, as vapor pressure differentials will cause the liquid to drip, creating an immediate contamination hazard.

  • Dispense the required volume directly into the pre-weighed reaction vessel.

  • Immediately seal both the stock bottle and the reaction vessel to prevent vapor accumulation.

Step 3: Decontamination & Egress

  • Rinse all dispensing tools (syringes, spatulas) with an appropriate organic solvent (e.g., acetone or ethanol) directly into a designated organic waste container inside the hood.

  • Remove the outer layer of gloves before touching any external lab equipment (e.g., fume hood sashes, computer keyboards) to prevent cross-contamination.

Spill Response & Waste Disposal Plan

If a breach in containment occurs, immediate, structured action is required to prevent central nervous system exposure[2].

Spill Protocol:

  • Evacuate & Ventilate: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation (H336). Ensure laboratory ventilation is maximized.

  • Containment: Don a half-face respirator with Organic Vapor (OV) cartridges before re-entering to assess a spill outside the hood.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use paper towels, as their high surface area accelerates the volatilization of the compound into the breathing zone.

  • Collection: Sweep the saturated absorbent into a sealable, solvent-resistant container using a non-sparking tool.

Waste Disposal:

  • Segregation: Classify all 3-Ethoxyspiro[3.5]nonan-1-ol waste (including contaminated gloves, reaction byproducts, and absorbents) as Non-Halogenated Organic Waste .

  • Storage: Store waste in a clearly labeled, sealed high-density polyethylene (HDPE) container. Do not mix with strong oxidizing agents, as ethers can slowly form reactive peroxides over time.

  • Disposal: Transfer to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration.

Workflow Visualization

G A 1. Hazard Assessment (H315, H319, H336) B 2. Engineering Controls (Fume Hood: 80-120 fpm) A->B C 3. PPE Donning (Nitrile, Goggles, FR Coat) B->C D 4. Chemical Dispensing & Reaction Setup C->D E Spill Detected? D->E F Spill Protocol (Inert Absorbent & Vent) E->F  Yes   G 5. Waste Disposal (Non-Halogenated Org.) E->G  No   F->G

Figure 1: Safe Handling and Exposure Control Workflow for 3-Ethoxyspiro[3.5]nonan-1-ol.

References

  • NextSDS Database. "3-ethoxyspiro[3.5]nonan-1-ol — Chemical Substance Information."[Link][2]

  • National Center for Biotechnology Information (PubChem). "(1S,3R)-3-ethoxyspiro[3.5]nonan-1-ol."[Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxyspiro[3.5]nonan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Ethoxyspiro[3.5]nonan-1-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。